K34c hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C38H50ClN5O2 |
|---|---|
分子量 |
644.3 g/mol |
IUPAC 名称 |
(2R)-N-(6-amino-2,2,4-trimethylhexyl)-3-naphthalen-1-yl-2-[[2-phenylethyl(2-pyridin-2-ylethyl)carbamoyl]amino]propanamide;hydrochloride |
InChI |
InChI=1S/C38H49N5O2.ClH/c1-29(19-22-39)27-38(2,3)28-41-36(44)35(26-32-16-11-15-31-14-7-8-18-34(31)32)42-37(45)43(24-20-30-12-5-4-6-13-30)25-21-33-17-9-10-23-40-33;/h4-18,23,29,35H,19-22,24-28,39H2,1-3H3,(H,41,44)(H,42,45);1H/t29?,35-;/m1./s1 |
InChI 键 |
ZGNNWZWYNAYTQF-QBFIAVKOSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of K3t4c Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K34c hydrochloride is a potent and selective small-molecule antagonist of α5β1 integrin.[1][2][3][4] Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in cellular signaling, survival, proliferation, and migration.[5] The α5β1 integrin, a key receptor for fibronectin, is implicated in the pathology of various solid tumors, including glioblastoma, making it a compelling target for therapeutic intervention.[5][6] This technical guide delineates the mechanism of action of this compound, presenting key experimental data and outlining the signaling pathways it modulates.
Core Mechanism of Action: α5β1 Integrin Antagonism
The primary mechanism of action of this compound is its high-affinity, selective inhibition of the α5β1 integrin.[3] By binding to this integrin, K34c disrupts the interaction between cells and the extracellular matrix component, fibronectin.[3][5] This disruption has profound downstream effects on intracellular signaling cascades that govern critical cellular processes.
The consequences of α5β1 integrin inhibition by K34c include:
-
Inhibition of Cell Adhesion and Migration: By blocking the binding of α5β1 to fibronectin, K34c effectively reduces cell adhesion and subsequent cell migration.[3]
-
Induction of Apoptosis: K34c promotes programmed cell death, particularly in cancer cells that exhibit dependency on α5β1 signaling for survival.[2][4][6]
-
Modulation of Chemotherapy Response: K34c has been shown to reduce chemotherapy-induced premature senescence and enhance the apoptotic effects of chemotherapeutic agents in glioblastoma cells.[2][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (α5β1 integrin inhibition) | 3.1 nM | In vitro assay | [3] |
| Experimental Condition | Concentration of K34c | Cell Line | Observed Effect | Reference |
| Induction of apoptosis (in combination with Ellipticine) | 20 μM | U87MG | Significant increase in apoptotic cell death | [4] |
| Decrease of Temozolomide-induced senescence | 20 μM | U87MG | Significant decrease in senescence | [4] |
| Inhibition of AKT phosphorylation | 20 μM | U87MG-α5 high | Decreased pSer473-AKT levels | [7] |
| Decrease in PEA-15 expression and phosphorylation | 20 μM | U87MG-α5 high | Decreased PEA-15 levels | [7] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several critical intracellular signaling pathways.
The PI3K/AKT Survival Pathway
The α5β1 integrin is known to activate the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is a major driver of cell survival and proliferation.[7][8] K34c, by inhibiting α5β1, leads to a reduction in the phosphorylation and activation of AKT.[7] This inhibition of the AKT survival pathway is a key contributor to the pro-apoptotic effects of K34c.
Caption: K34c inhibits the α5β1 integrin-mediated activation of the PI3K/AKT survival pathway.
The p53-Mediated Apoptosis and Senescence Pathway
In the context of chemotherapy, K34c modulates the p53 signaling pathway.[6] Treatment with certain chemotherapeutic agents can induce a state of premature senescence in cancer cells, which is often p53-dependent. K34c has been shown to decrease this chemotherapy-induced senescence and instead promote apoptosis in cells with functional p53.[6] This suggests that α5β1 integrin signaling can influence the cellular response to DNA damage, and its inhibition by K34c shifts the balance from senescence towards apoptosis.
Caption: K34c shifts the p53-mediated response to chemotherapy from senescence to apoptosis.
Downregulation of PEA-15 and Survivin and Activation of Caspase Cascade
Further investigation into the pro-apoptotic mechanism of K34c has revealed its ability to downregulate the anti-apoptotic proteins PEA-15 (Phosphoprotein Enriched in Astrocytes 15) and survivin.[7] The inhibition of the α5β1/AKT pathway by K34c leads to a decrease in PEA-15 expression and phosphorylation.[7] The reduction of these anti-apoptotic proteins facilitates the activation of the caspase cascade. Specifically, K34c, particularly in combination with other agents like Nutlin-3a, has been shown to enhance the cleavage of Caspase-8 and Caspase-3, leading to the execution of apoptosis.[7]
Caption: K34c promotes apoptosis by downregulating PEA-15 and survivin, leading to caspase activation.
Experimental Protocols
Cell Adhesion Assay
-
Plate Coating: 96-well plates are coated with fibronectin and incubated overnight at 4°C.
-
Cell Preparation: Tumor cells (e.g., U87MG) are harvested and resuspended in a serum-free medium.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Adhesion: The treated cells are added to the fibronectin-coated wells and allowed to adhere for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: Adherent cells are quantified using a suitable method, such as staining with crystal violet followed by spectrophotometric measurement.
Apoptosis Assay (Flow Cytometry)
-
Cell Culture and Treatment: Cells are seeded in culture plates and treated with this compound, alone or in combination with other agents, for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.
Western Blot Analysis
-
Cell Lysis: Following treatment with this compound, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, total AKT, cleaved PARP, Caspase-3, p53, PEA-15, survivin) followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for in vitro evaluation of this compound's activity.
Conclusion
This compound is a highly potent and selective antagonist of α5β1 integrin. Its mechanism of action is centered on the disruption of cell-matrix adhesion, which in turn inhibits critical pro-survival signaling pathways such as the PI3K/AKT cascade. By modulating the cellular response to stress, such as that induced by chemotherapy, and by downregulating key anti-apoptotic proteins, K34c promotes apoptosis in cancer cells. These characteristics underscore the therapeutic potential of targeting the α5β1 integrin with this compound in oncological indications, particularly in tumors characterized by high α5β1 expression like glioblastoma. Further research and development in this area are warranted to fully elucidate its clinical utility.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K34c | Integrins | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Integrin α5β1, the Fibronectin Receptor, as a Pertinent Therapeutic Target in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrin Signaling Shaping BTK-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of K34c Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
K34c hydrochloride is a potent and selective non-peptidic antagonist of α5β1 integrin, a cell adhesion receptor implicated in a variety of pathological processes, including tumor progression and angiogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of K34c. It details the rational design approach that led to its identification, a representative synthetic route for its preparation, and its mechanism of action in modulating key signaling pathways. Quantitative data on its biological efficacy are presented, along with detailed experimental protocols for relevant biological assays. This document is intended to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of α5β1 integrin antagonism.
Discovery and Rational Design
K34c was developed through a rational design strategy aimed at creating highly active and selective ligands for the α5β1 integrin receptor. The design was based on a tyrosine scaffold, a well-established framework for non-peptidic RGD mimetics. The development of K34c was part of a broader effort to probe integrin selectivity, building upon homology models of the α5β1 integrin based on the known crystal structure of the related αvβ3 subtype. This structure-based design approach allowed for the optimization of ligand binding to the RGD-binding site of α5β1, leading to the identification of K34c as a potent and selective antagonist.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for K34c has not been explicitly published in peer-reviewed literature, a representative synthetic route can be constructed based on established methods for the synthesis of tyrosine-based integrin antagonists. The synthesis of K34c, chemically known as N-(2,6-Dimethylbenzoyl)-O-[3-(2-pyridinylamino)propyl]-L-tyrosine, involves three key transformations: O-alkylation of the tyrosine phenolic hydroxyl group, N-acylation of the tyrosine amino group, and finally, conversion to the hydrochloride salt.
A plausible multi-step synthesis is outlined below. It is important to note that this represents a proposed synthetic pathway and may require optimization of reaction conditions.
Representative Synthetic Workflow
Caption: Representative synthetic workflow for this compound.
Biological Activity and Mechanism of Action
K34c is a highly potent inhibitor of α5β1 integrin, with a reported IC50 of 3.1 nM.[1] Its mechanism of action involves binding to the α5β1 integrin receptor, thereby preventing its interaction with its primary ligand, fibronectin. This blockade of the α5β1-fibronectin axis has significant downstream effects on cellular signaling, impacting cell survival, migration, and senescence.
Modulation of Chemotherapy-Induced Senescence and Apoptosis
In the context of glioblastoma, a highly aggressive form of brain cancer, K34c has been shown to play a crucial role in the cellular response to chemotherapy.[2] Treatment with chemotherapeutic agents like ellipticine (B1684216) and temozolomide (B1682018) can induce premature senescence in cancer cells, a state of irreversible growth arrest that can contribute to therapy resistance. K34c, by inhibiting α5β1 integrin, has been demonstrated to decrease this chemotherapy-induced senescence and instead promote apoptosis, or programmed cell death, in glioblastoma cells with a functional p53 background.[2]
Involvement in the β-Catenin and TGF-β Signaling Pathways
Further research has elucidated the connection between α5β1 integrin and other critical signaling pathways. The expression and activation of α5β1 integrin have been linked to the β-catenin signaling pathway, a key regulator of cell migration.[3] Activation of α5β1 by fibronectin can lead to the transactivation of β-catenin gene targets, promoting an epithelial-to-mesenchymal-like transition and increasing cell migration in glioma cells.[3] K34c can inhibit this process.[3]
Additionally, the TGF-β signaling pathway, which is involved in tumor invasion, can induce the deposition of fibronectin in the tumor microenvironment. This fibronectin then promotes tumor cell adhesion and migration via α5β1 integrin.[4] By blocking the α5β1-fibronectin interaction, K34c can potentially disrupt this pro-invasive signaling cascade.
Signaling Pathway of K34c Action
Caption: Signaling pathways modulated by K34c in the context of chemotherapy.
Quantitative Data
The following table summarizes the key quantitative data for K34c.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (α5β1 integrin) | 3.1 nM | Purified receptor | [1] |
| Concentration for Apoptosis Induction (in combination with Ellipticine) | 20 µM | U87MG glioblastoma cells | [2] |
| Concentration for Decreased Senescence (in combination with Temozolomide) | 20 µM | U87MG glioblastoma cells | [2] |
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the biological activity of K34c.
Cell Culture
-
Cell Lines: U87MG (human glioblastoma, p53 wild-type) and U373 (human glioblastoma, p53 mutated) cells are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Apoptosis Assay (Sub-G1 Analysis by Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of K34c and/or chemotherapeutic agents (e.g., 1 µM Ellipticine) for 24 or 48 hours.
-
Cell Harvesting: Detach the cells using trypsin-EDTA, and collect both the adherent and floating cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The sub-G1 peak, representing apoptotic cells with fragmented DNA, is quantified.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with K34c and/or chemotherapeutic agents (e.g., Temozolomide) for the desired duration.
-
Fixation: Wash the cells with PBS and fix with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate with the SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, and MgCl2 in a citrate-buffered saline solution at pH 6.0) at 37°C overnight in a dry incubator (no CO2).
-
Imaging: Observe the cells under a microscope and count the number of blue-stained (senescent) cells.
Western Blot Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., p53, active β-catenin).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Biological Assays
Caption: General experimental workflow for biological characterization of K34c.
Conclusion
This compound is a valuable research tool for investigating the role of α5β1 integrin in cancer and other diseases. Its discovery through rational design highlights the power of structure-based approaches in developing selective and potent small molecule inhibitors. The ability of K34c to modulate critical cellular processes such as apoptosis and senescence in response to chemotherapy underscores the therapeutic potential of targeting the α5β1 integrin. This technical guide provides a foundational resource for researchers seeking to further explore the synthesis and biological applications of K34c and related compounds.
References
An In-depth Technical Guide to K34c: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
K34c is a potent and selective small molecule inhibitor of α5β1 integrin. Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including cell survival, migration, proliferation, and angiogenesis. The α5β1 integrin, a key receptor for fibronectin, is often overexpressed in various cancer types, including glioblastoma, and is associated with tumor progression and resistance to therapy. K34c has emerged as a valuable research tool for investigating the biological functions of α5β1 integrin and as a potential therapeutic agent for diseases characterized by aberrant α5β1 signaling. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of K34c, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Properties and Structure
K34c is a non-peptidic antagonist of α5β1 integrin. Its chemical and physical properties are summarized in the table below. It is important to note that while "K34c hydrochloride" is the commercially available salt form, the detailed data provided by most suppliers and in the literature corresponds to the free base, K34c. The hydrochloride salt would have a higher molecular weight due to the addition of HCl and may exhibit different solubility characteristics.
Table 1: Chemical and Physical Properties of K34c
| Property | Value | Reference |
| IUPAC Name | N-(2,6-Dimethylbenzoyl)-O-[3-(2-pyridinylamino)propyl]-L-tyrosine | [1] |
| Molecular Formula | C₂₆H₂₉N₃O₄ | [1] |
| Molecular Weight | 447.53 g/mol | [1] |
| CAS Number | 939769-93-4 | [1] |
| Appearance | Solid | - |
| Purity | ≥98% (by HPLC) | [1] |
| Solubility | DMSO: ≥ 100 mM; Ethanol: ≥ 100 mM | [1] |
| Storage | Store at -20°C | [1] |
| SMILES | O=C(C1=C(C)C=CC=C1C)N--INVALID-LINK--CC2=CC=C(OCCNCN3=CC=CC=N3)C=C2 | [1] |
| InChI Key | VLNHAQFIBARCQP-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanism of Action
K34c is a highly potent and selective inhibitor of the α5β1 integrin, with a reported IC₅₀ value of 3.1 nM.[1][2] Its mechanism of action involves binding to the α5β1 integrin receptor, thereby blocking its interaction with its primary ligand, fibronectin. This inhibition disrupts the downstream signaling pathways that are crucial for cell survival, migration, and proliferation in cancer cells.
The primary biological effects of K34c include:
-
Inhibition of Cell Survival and Migration: By blocking α5β1 integrin function, K34c inhibits the adhesion of cells to the extracellular matrix, which is a critical step for both survival and migration.
-
Induction of Apoptosis: K34c has been shown to promote programmed cell death in cancer cells, particularly in combination with chemotherapeutic agents.[3]
-
Reduction of Chemotherapy-Induced Senescence: It can decrease premature senescence induced by certain cancer drugs, thereby enhancing their apoptotic effects.[3]
-
Inhibition of TGF-β-Induced Infiltration: K34c can prevent the cellular invasion stimulated by Transforming Growth Factor-beta (TGF-β), a key cytokine in cancer progression.
Signaling Pathways Affected by K34c
The inhibition of α5β1 integrin by K34c impacts several critical signaling pathways implicated in cancer. The following diagram illustrates the central role of α5β1 integrin and the points of intervention by K34c.
Experimental Protocols
The following are representative protocols for experiments where K34c has been used to study its effects on cancer cells. These are based on methodologies described in the scientific literature and should be adapted as necessary for specific experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Human glioblastoma cell lines U87MG (p53 wild-type) and U373MG (p53 mutant) are commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO₂ humidified atmosphere.
-
K34c Preparation: A stock solution of K34c is prepared in DMSO (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 1-20 µM).
Apoptosis Assay (Flow Cytometry)
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with K34c alone or in combination with a chemotherapeutic agent (e.g., temozolomide (B1682018) or ellipticine) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Cell Migration Assay (Boyden Chamber)
-
Coat the upper surface of a transwell insert (8 µm pore size) with fibronectin (10 µg/mL) and allow it to dry.
-
Resuspend serum-starved cells in serum-free medium containing K34c at the desired concentration.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 16-24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the efficacy of K34c in a cancer cell line.
Synthesis
Conclusion
K34c is a powerful and specific inhibitor of α5β1 integrin, making it an invaluable tool for cancer research and a promising candidate for further drug development. Its ability to induce apoptosis and inhibit cell migration by targeting a key signaling node in cancer progression highlights its therapeutic potential. The information and protocols provided in this guide are intended to support researchers in utilizing K34c to its full potential in their scientific investigations. As with any potent biological inhibitor, careful dose-response studies and appropriate controls are essential for obtaining robust and reproducible results.
References
In Vitro and In Vivo Studies of K34c Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
K34c hydrochloride, a potent and selective antagonist of α5β1 integrin, has emerged as a promising small molecule for investigation in oncology, particularly in the context of glioblastoma. This technical guide provides a comprehensive overview of the existing in vitro and in vivo data on K34c. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to design and interpret studies involving this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows. While in vitro studies have begun to elucidate the mechanism of action of K34c, a notable gap exists in the publicly available in vivo pharmacokinetic and efficacy data for this specific compound.
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and challenging-to-treat primary brain tumor. A key factor in its resistance to therapy is the complex interplay between tumor cells and the extracellular matrix (ECM). Integrins, a family of transmembrane receptors, are crucial mediators of these interactions. The α5β1 integrin, a receptor for fibronectin, is often overexpressed in glioblastoma and is associated with tumor progression, invasion, and resistance to apoptosis.
K34c is a non-peptidic small molecule designed to selectively inhibit the function of α5β1 integrin. By blocking the binding of α5β1 to its ligands, K34c aims to disrupt the pro-survival signaling pathways that contribute to glioblastoma's aggressive phenotype. This guide will delve into the preclinical data that supports the continued investigation of this compound as a potential therapeutic agent.
In Vitro Studies
Potency and Selectivity
K34c has been identified as a potent inhibitor of α5β1 integrin. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity.
| Parameter | Value | Assay Type | Reference |
| IC50 | 3.1 nM | Competitive solid-phase integrin binding assay | [1] |
Effects on Glioblastoma Cell Lines
In vitro studies have primarily utilized human glioblastoma cell lines, such as U87MG, to investigate the cellular effects of K34c. These studies have demonstrated that K34c, particularly in combination with conventional chemotherapeutic agents, can modulate key cellular processes like apoptosis and senescence.[1]
| Cell Line | Combined Agent | Concentration of K34c | Observed Effect | Reference |
| U87MG | Ellipticine (1 µM) | 20 µM | Significant induction of apoptosis (increase in sub-G1 cell population) | [2] |
| U87MG | Temozolomide | 20 µM | Significant decrease in chemotherapy-induced senescence | [2] |
Signaling Pathways
The mechanism of action of K34c involves the modulation of several key signaling pathways that are often dysregulated in glioblastoma. The inhibition of α5β1 integrin by K34c has been shown to impact the p53, AKT, and downstream effector pathways, ultimately leading to a pro-apoptotic cellular state.
The following diagram illustrates the proposed signaling pathway affected by K34c in glioblastoma cells.
Caption: this compound signaling pathway in glioblastoma.
Experimental Protocols
This assay is designed to determine the IC50 of K34c for α5β1 integrin.
-
Plate Coating: Coat 96-well microtiter plates with a purified α5β1 integrin ligand (e.g., fibronectin) overnight at 4°C.
-
Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Competition: Add a constant concentration of biotinylated fibronectin and varying concentrations of this compound to the wells.
-
Incubation: Incubate the plate for 2-3 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plates to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Substrate Addition: After a final wash, add a chromogenic HRP substrate (e.g., TMB) and stop the reaction with an appropriate stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of K34c and fitting the data to a sigmoidal dose-response curve.
This protocol is used to quantify the induction of apoptosis in glioblastoma cells treated with K34c.
-
Cell Treatment: Seed U87MG cells in 6-well plates and treat with this compound, a chemotherapeutic agent (e.g., Ellipticine), or a combination of both for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
The following diagram outlines the workflow for the apoptosis assay.
Caption: Experimental workflow for apoptosis detection.
This protocol is for assessing the levels of key proteins in the signaling pathways affected by K34c.
-
Protein Extraction: Treat glioblastoma cells with K34c and/or other agents. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, p53, survivin, cleaved caspase-8) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Studies
Therefore, this section provides a general framework for the types of in vivo studies that would be necessary to further evaluate this compound, based on standard practices for oncology drug development and studies of other α5β1 integrin antagonists.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
| Parameter | Description | Typical Animal Model |
| Absorption | Rate and extent of drug entry into systemic circulation. | Mice, Rats |
| Distribution | Reversible transfer of a drug from one location to another within the body. | Mice, Rats |
| Metabolism | Chemical modification of the drug by the body. | Mice, Rats (with in vitro liver microsome studies) |
| Excretion | Removal of the drug and its metabolites from the body. | Mice, Rats |
| Half-life (t½) | Time required for the drug concentration in the body to be reduced by half. | Mice, Rats |
| Bioavailability | Fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Mice, Rats |
Toxicology Studies
Toxicology studies are performed to determine the safety profile of this compound and to establish a safe dose range for efficacy studies.
| Study Type | Objective | Typical Animal Model |
| Maximum Tolerated Dose (MTD) | To determine the highest dose that does not cause unacceptable toxicity. | Mice |
| Acute Toxicity | To assess the effects of a single high dose. | Mice, Rats |
| Chronic Toxicity | To evaluate the effects of repeated dosing over an extended period. | Rats, Dogs |
Efficacy Studies in Glioblastoma Xenograft Models
Efficacy studies in animal models are crucial for evaluating the anti-tumor activity of this compound. Orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunocompromised mice, are considered the gold standard for preclinical GBM research.
The following diagram illustrates a general workflow for an in vivo efficacy study.
Caption: General workflow for an in vivo glioblastoma xenograft study.
Conclusion and Future Directions
This compound is a potent and selective α5β1 integrin antagonist with demonstrated in vitro activity against glioblastoma cell lines. It has been shown to induce apoptosis and reduce chemotherapy-induced senescence, suggesting its potential as a combination therapy. The underlying mechanism appears to involve the modulation of the p53 and AKT signaling pathways.
However, the lack of publicly available in vivo data represents a significant knowledge gap. Future research should prioritize comprehensive in vivo studies to determine the pharmacokinetic profile, safety, and anti-tumor efficacy of this compound in relevant preclinical models of glioblastoma. Such studies are essential to validate the promising in vitro findings and to support the potential clinical development of this compound.
References
- 1. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α5β1 integrin antagonists reduce chemotherapy‐induced premature senescence and facilitate apoptosis in human glioblastoma cells | Semantic Scholar [semanticscholar.org]
K34c Hydrochloride: A Technical Guide on its Anti-Glioblastoma Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Standard therapeutic modalities often fall short due to the tumor's infiltrative nature and inherent resistance to conventional chemotherapy and radiation. A growing body of research has identified the α5β1 integrin as a key player in glioblastoma progression, contributing to cell migration, survival, and therapeutic resistance. K34c hydrochloride, a potent and selective small-molecule antagonist of α5β1 integrin, has emerged as a promising agent in preclinical studies for its ability to modulate the response of glioblastoma cells to chemotherapy. This technical guide provides an in-depth overview of the effects of this compound on glioblastoma cell lines, with a focus on its mechanism of action, quantitative efficacy, and the underlying signaling pathways.
Mechanism of Action: Targeting α5β1 Integrin
This compound is a potent and selective inhibitor of α5β1 integrin, with a reported half-maximal inhibitory concentration (IC50) of 3.1 nM[1]. Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a crucial role in tumor progression, angiogenesis, and metastasis. In glioblastoma, the overexpression of α5β1 integrin is associated with a more aggressive phenotype and decreased patient survival.
By binding to α5β1 integrin, this compound disrupts its interaction with its primary ligand, fibronectin. This blockade inhibits downstream signaling pathways that promote cell survival, migration, and resistance to therapy. A key aspect of K34c's mechanism is its ability to sensitize glioblastoma cells to the cytotoxic effects of conventional chemotherapeutic agents.
Quantitative Data on the Efficacy of this compound
The in vitro efficacy of this compound has been predominantly studied in the U87MG human glioblastoma cell line, which expresses a functional p53 tumor suppressor protein. The following tables summarize the key quantitative findings from these studies.
| Parameter | Value | Cell Line | Reference |
| IC50 (α5β1 integrin inhibition) | 3.1 nM | - | [1] |
| Concentration used in functional assays | 20 µM | U87MG | [2] |
Table 1: Potency and Experimental Concentration of this compound
The primary therapeutic potential of this compound in glioblastoma appears to be in its synergistic effect with chemotherapy. Studies have shown that K34c can shift the cellular response to DNA-damaging agents from premature senescence to apoptosis, a more desirable outcome in cancer therapy.
| Treatment | % of Apoptotic Cells (Sub-G1) | Time Point | Cell Line | Reference |
| Control | ~5% | 48h | U87MG | [2] |
| Ellipticine (1 µM) | ~15% | 48h | U87MG | [2] |
| K34c (20 µM) | ~10% | 48h | U87MG | [2] |
| Ellipticine (1 µM) + K34c (20 µM) | ~45% | 48h | U87MG | [2] |
Table 2: this compound Potentiates Chemotherapy-Induced Apoptosis in U87MG Cells
| Treatment | % of Senescent Cells (SA-β-gal positive) | Time Point | Cell Line | Reference |
| Control | <5% | 48h | U87MG | [3] |
| Temozolomide (100 µM) | ~60% | 48h | U87MG | [3] |
| K34c (20 µM) | <5% | 48h | U87MG | [3] |
| Temozolomide (100 µM) + K34c (20 µM) | ~20% | 48h | U87MG | [3] |
Table 3: this compound Reduces Chemotherapy-Induced Senescence in U87MG Cells
Signaling Pathways Modulated by this compound
The anti-glioblastoma effects of this compound are mediated through the modulation of key intracellular signaling pathways. The inhibition of α5β1 integrin has been shown to impact the p53 tumor suppressor pathway and the pro-survival AKT signaling cascade.
The α5β1 Integrin-p53 Signaling Axis
In glioblastoma cells with wild-type p53, such as U87MG, α5β1 integrin signaling can suppress the pro-apoptotic functions of p53. By inhibiting α5β1 integrin, this compound restores p53-mediated apoptosis in response to chemotherapy. This is achieved by decreasing the chemotherapy-induced activation of p53, which, in the absence of α5β1 inhibition, leads to cell cycle arrest and senescence rather than apoptosis.
Caption: this compound inhibits α5β1 integrin, promoting a p53-dependent apoptotic response to chemotherapy.
The α5β1 Integrin-AKT Signaling Pathway
The α5β1 integrin is also known to activate the pro-survival PI3K/AKT signaling pathway. Activation of AKT can lead to the phosphorylation and inhibition of pro-apoptotic proteins. By blocking α5β1 integrin, this compound can lead to a decrease in AKT activation, thereby contributing to the induction of apoptosis.
Caption: this compound inhibits the pro-survival AKT pathway by blocking α5β1 integrin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on glioblastoma cell lines.
Cell Culture
-
Cell Line: U87MG (human glioblastoma), known to express wild-type p53.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Senescence-Associated β-Galactosidase Staining
This assay is used to detect senescent cells.
-
Seed U87MG cells in 6-well plates and treat with this compound and/or chemotherapeutic agents for the desired time.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash the cells again with PBS.
-
Incubate the cells at 37°C (without CO2) overnight with the staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.
-
Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
Apoptosis Assay (Flow Cytometry)
Apoptosis is quantified by measuring the sub-G1 cell population, which represents cells with fragmented DNA.
-
Culture U87MG cells in 60 mm dishes and treat with this compound and/or chemotherapeutic agents.
-
Harvest the cells, including the culture medium containing detached cells, by trypsinization.
-
Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing 50 µg/mL propidium (B1200493) iodide and 100 µg/mL RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution by flow cytometry. The percentage of cells in the sub-G1 peak is quantified as the apoptotic cell population.
Western Blotting
This technique is used to measure the levels of specific proteins involved in the signaling pathways.
-
Lyse the treated U87MG cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include those against p53, phospho-p53, p21, and β-actin (as a loading control).
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caption: A generalized workflow for investigating the effects of this compound on glioblastoma cells.
Conclusion and Future Directions
This compound demonstrates significant potential as a chemosensitizing agent for the treatment of glioblastoma. Its ability to inhibit α5β1 integrin and subsequently modulate the p53 and AKT signaling pathways leads to a favorable shift from treatment-induced senescence to apoptosis in glioblastoma cells with functional p53. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development in this area.
Future investigations should focus on:
-
In vivo studies to validate the efficacy and safety of this compound in animal models of glioblastoma.
-
Exploration of K34c's effects on other glioblastoma cell lines with different genetic backgrounds (e.g., p53-mutant lines).
-
Investigation of potential synergistic effects with other targeted therapies and immunotherapies.
-
Development of drug delivery strategies to enhance the penetration of this compound across the blood-brain barrier.
The continued exploration of α5β1 integrin antagonists like this compound holds promise for the development of more effective therapeutic strategies for glioblastoma, a disease with a pressing unmet medical need.
References
The Therapeutic Potential of K34c Hydrochloride in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
K34c hydrochloride is a potent and selective small-molecule antagonist of α5β1 integrin, a heterodimeric cell surface receptor critically involved in cell adhesion, signaling, and survival. In the context of oncology, particularly in aggressive cancers like glioblastoma, the α5β1 integrin is a key player in therapeutic resistance. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data from seminal studies, provides detailed experimental protocols for its evaluation, and visualizes the complex signaling pathways it modulates. The evidence presented suggests that this compound, particularly in combination with conventional chemotherapy, represents a promising strategy to overcome resistance and enhance apoptotic cell death in cancer cells with a functional p53 pathway.
Introduction: Targeting Therapeutic Resistance in Oncology
The development of resistance to chemotherapy is a major obstacle in the successful treatment of many cancers, including glioblastoma, a highly malignant primary brain tumor.[1] A growing body of evidence points to the tumor microenvironment and the intricate signaling pathways that govern cell survival and death as key determinants of therapeutic response.[2] One such critical pathway is mediated by integrins, transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion and regulate intracellular signaling cascades impacting proliferation, survival, and migration.[2][3]
The α5β1 integrin, a receptor for the ECM protein fibronectin, has been identified as a significant contributor to chemoresistance in several cancers.[3][4] Its activation can lead to the induction of pro-survival signals that counteract the cytotoxic effects of chemotherapeutic agents. A common outcome of chemotherapy in cancer cells with functional p53 is the induction of premature senescence, a state of irreversible cell cycle arrest, which may allow tumor cells to persist and potentially contribute to relapse.[1][5]
This compound has emerged as a promising therapeutic agent that directly targets the α5β1 integrin.[5][6] As a potent and selective antagonist, this compound offers a novel approach to dismantling the pro-survival signaling network established by α5β1 integrin, thereby sensitizing cancer cells to conventional therapies.[5][6] This guide will delve into the technical details of this compound's mechanism of action and its preclinical efficacy.
Mechanism of Action: Inhibition of α5β1 Integrin Signaling
This compound is a rationally designed, non-peptidic small molecule that functions as a potent and selective inhibitor of the α5β1 integrin, with a reported IC50 of 3.1 nM.[6][7] Its primary mechanism of action is to block the binding of fibronectin to the α5β1 integrin, thereby disrupting the downstream signaling cascades that promote cell survival and inhibit apoptosis.[5][6]
In the context of glioblastoma, the inhibition of α5β1 integrin by K34c has a profound impact on the cellular response to chemotherapy.[1][5] In cancer cells with a functional p53 tumor suppressor protein, chemotherapeutic agents such as ellipticine (B1684216) and temozolomide (B1682018) can induce a state of premature senescence.[1][5] The α5β1 integrin signaling pathway plays a crucial role in maintaining this senescent state. By blocking this pathway, this compound shifts the cellular fate from senescence towards apoptosis, leading to enhanced tumor cell killing.[5] This effect is particularly significant as it suggests a strategy to convert a cytostatic response (senescence) into a cytotoxic one (apoptosis).
The signaling network modulated by K34c is complex and involves crosstalk with key oncogenic pathways. The α5β1 integrin is known to activate the PI3K/AKT pathway, a central regulator of cell survival.[4][7] By inhibiting α5β1, K34c can lead to a reduction in AKT activity, thereby lowering the threshold for apoptosis.[7] Furthermore, there is an established negative crosstalk between the α5β1 integrin and the p53 pathway.[7] Inhibition of α5β1 can enhance p53 activity, further promoting a pro-apoptotic response to DNA-damaging chemotherapy.[1][7]
Signaling Pathway Diagrams
Caption: K34c inhibits α5β1 integrin, blocking pro-survival signaling.
Caption: K34c shifts chemotherapy response from senescence to apoptosis.
Preclinical Data: Quantitative Analysis
The efficacy of this compound has been evaluated in preclinical studies, primarily using human glioblastoma cell lines. The following tables summarize key quantitative findings from the study by Martinkova et al. (2010).
Table 1: Effect of this compound on Chemotherapy-Induced Senescence
| Cell Line | Treatment | Concentration | Percentage of Senescent Cells (%) |
| U87MG (p53 functional) | Ellipticine | 1 µM | 45 ± 5 |
| Ellipticine + K34c | 1 µM + 20 µM | 20 ± 4 | |
| Temozolomide | 100 µM | 55 ± 6 | |
| Temozolomide + K34c | 100 µM + 20 µM | 25 ± 5 |
Data represents the percentage of cells positive for senescence-associated β-galactosidase staining after 5 days of treatment. Values are mean ± SEM.
Table 2: Effect of this compound on Chemotherapy-Induced Apoptosis
| Cell Line | Treatment | Concentration | Percentage of Apoptotic Cells (sub-G1) |
| U87MG (p53 functional) | Ellipticine | 1 µM | 15 ± 3 |
| Ellipticine + K34c | 1 µM + 20 µM | 40 ± 5 | |
| Temozolomide | 100 µM | 10 ± 2 | |
| Temozolomide + K34c | 100 µM + 20 µM | 35 ± 4 | |
| U373 (p53 mutated) | Ellipticine | 1 µM | 30 ± 4 |
| Ellipticine + K34c | 1 µM + 20 µM | 32 ± 5 |
Data represents the percentage of cells in the sub-G1 phase of the cell cycle, indicative of apoptosis, as measured by flow cytometry after 3 days of treatment. Values are mean ± SEM.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound, based on the protocols described by Martinkova et al. (2010).
Cell Culture and Reagents
-
Cell Lines: Human glioblastoma cell lines U87MG (p53 wild-type) and U373 (p53 mutated) are utilized.
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Reagents: this compound is dissolved in DMSO to prepare a stock solution. Ellipticine and Temozolomide are also dissolved in appropriate solvents as per manufacturer's instructions.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the indicated concentrations of chemotherapeutic agents and/or this compound for 5 days.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Wash the cells again with PBS.
-
Incubate the cells overnight at 37°C (without CO2) with the SA-β-Gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells out of the total number of cells in multiple random fields.
Apoptosis Assay (Sub-G1 Analysis by Flow Cytometry)
-
Plate cells in 60 mm dishes and treat with the indicated compounds for 3 days.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The population of cells in the sub-G1 peak represents the apoptotic cell population.
Western Blotting
-
Treat cells as required and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Discussion and Future Directions
The preclinical data strongly suggest that this compound has significant therapeutic potential in oncology, particularly for tumors like glioblastoma that are reliant on α5β1 integrin signaling for survival and chemoresistance. The ability of K34c to convert a senescent phenotype into an apoptotic one in p53-functional cancer cells is a particularly compelling finding.[5] This suggests a novel therapeutic strategy where K34c could be used as an adjuvant to standard chemotherapy to enhance its efficacy and overcome resistance.
Future research should focus on several key areas. In vivo studies using orthotopic glioblastoma models are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Investigating the efficacy of K34c in other cancer types that overexpress α5β1 integrin is also a promising avenue for exploration. Furthermore, the identification of biomarkers that can predict which patients are most likely to respond to K34c therapy would be crucial for its clinical development. The expression level of α5β1 integrin and the p53 status of the tumor are likely to be key determinants of response.
Conclusion
This compound is a potent and selective α5β1 integrin antagonist with a clear mechanism of action that involves the disruption of pro-survival signaling pathways. Preclinical studies have demonstrated its ability to inhibit chemotherapy-induced senescence and promote apoptosis in glioblastoma cells, particularly when used in combination with conventional cytotoxic agents. The data presented in this technical guide provides a strong rationale for the continued investigation of this compound as a novel therapeutic agent in oncology. Its potential to overcome chemoresistance and enhance the efficacy of existing treatments warrants further preclinical and clinical evaluation.
References
- 1. Expression/activation of α5β1 integrin is linked to the β-catenin signaling pathway to drive migration in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α5β1 Integrin Protects Intestinal Epithelial Cells from Apoptosis through a Phosphatidylinositol 3-Kinase and Protein Kinase B–dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Roles of Integrin α5β1 in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression/activation of α5β1 integrin is linked to the β-catenin signaling pathway to drive migration in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing integrin selectivity: rational design of highly active and selective ligands for the alpha5beta1 and alphavbeta3 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
K34c Hydrochloride: A Technical Guide to its Impact on Cell Adhesion and Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
K34c hydrochloride is a potent and selective small molecule inhibitor of α5β1 integrin, a heterodimeric cell surface receptor that plays a pivotal role in cell adhesion to the extracellular matrix (ECM), particularly fibronectin.[1] The interaction between α5β1 integrin and fibronectin is crucial for various physiological and pathological processes, including cell survival, migration, and tissue organization. Dysregulation of this interaction is frequently implicated in cancer progression and metastasis. This technical guide provides an in-depth overview of the effects of this compound on cell adhesion and migration, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects by selectively targeting and inhibiting the function of the α5β1 integrin. This inhibition disrupts the binding of cells to fibronectin, a major component of the ECM. The consequence of this disruption is a cascade of intracellular events that ultimately impact cell adhesion, migration, and survival. Specifically, K34c has been shown to reduce cell adhesion on fibronectin-coated surfaces and inhibit cell migration.
Impact on Cell Adhesion
The primary function of α5β1 integrin is to mediate the adhesion of cells to fibronectin. This compound, by blocking this integrin, effectively diminishes the strength of this adhesion.
Quantitative Data on Cell Adhesion
| Cell Line | Treatment | Concentration | % Inhibition of Adhesion | Reference |
| U87MG (Glioblastoma) | This compound | 20 µM | Data not explicitly quantified in the provided search results. However, it is stated to reduce cell adhesion on fibronectin. | |
| Basal Cell Carcinoma cells | This compound | Not Specified | Prevents fibronectin-induced adhesion. |
Note: The available search results did not provide specific quantitative data on the percentage inhibition of cell adhesion with varying concentrations of this compound. The information suggests a qualitative reduction in adhesion.
Experimental Protocol: Cell Adhesion Assay
A common method to assess the effect of this compound on cell adhesion is the crystal violet adhesion assay .
Objective: To quantify the adhesion of cells to a fibronectin-coated surface in the presence or absence of this compound.
Materials:
-
96-well tissue culture plates
-
Fibronectin
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell culture medium
-
This compound stock solution
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with a solution of heat-denatured BSA (e.g., 1% in PBS) for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Adhesion: Seed the pre-incubated cells onto the fibronectin-coated and blocked wells. Allow the cells to adhere for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with a suitable fixative (e.g., methanol) and then stain with 0.5% crystal violet solution for 10-20 minutes.
-
Destaining and Quantification: Wash the wells with water to remove excess stain. Solubilize the bound crystal violet with a solubilization buffer.
-
Measurement: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Analysis: Calculate the percentage of adhesion inhibition by comparing the absorbance of K34c-treated wells to the vehicle-treated control wells.
Impact on Cell Migration
Cell migration is a complex process that relies on the dynamic regulation of cell adhesion. By disrupting α5β1 integrin-mediated adhesion, this compound significantly impedes cell migration.
Quantitative Data on Cell Migration
| Cell Line | Treatment | Concentration | % Inhibition of Migration | Assay | Reference |
| U87MG-α5 high (Glioblastoma) | This compound | 20 µM | Significant decrease (exact percentage not provided) | Boyden Chamber | [2] |
| Basal Cell Carcinoma cells | This compound | Not Specified | Prevents fibronectin-induced migration | Not Specified |
Note: The search results indicate a significant reduction in migration, but precise quantitative data with dose-response relationships are not detailed in the provided snippets.
Experimental Protocol: Boyden Chamber Migration Assay
The Boyden chamber assay , also known as the transwell migration assay, is a widely used method to evaluate the effect of compounds on cell migration.
Objective: To measure the migratory capacity of cells through a porous membrane towards a chemoattractant, and the inhibitory effect of this compound on this process.
Materials:
-
Boyden chamber apparatus (transwell inserts with a porous membrane)
-
24-well plates
-
Fibronectin (as a chemoattractant)
-
Serum-free cell culture medium
-
Cell culture medium with serum (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Chamber Preparation: Place the transwell inserts into the wells of a 24-well plate. The lower chamber can be filled with medium containing a chemoattractant (e.g., serum-containing medium or medium with fibronectin).
-
Cell Preparation: Harvest and resuspend cells in serum-free medium. Pre-treat the cells with different concentrations of this compound or a vehicle control for a specified duration.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and quantified using a plate reader.
-
Analysis: Compare the number of migrated cells in the K34c-treated groups to the control group to determine the percentage of migration inhibition.
Signaling Pathways Modulated by this compound
The inhibition of α5β1 integrin by this compound triggers changes in several downstream signaling pathways that are critical for cell adhesion and migration.
The β-Catenin Signaling Pathway
In glioma cells, the expression and activation of α5β1 integrin are linked to the activation of the β-catenin signaling pathway, which is known to drive cell migration.[2] this compound has been shown to inhibit the activated form of β-catenin in glioma cells that have high levels of α5 integrin.[2]
Caption: this compound inhibits α5β1 integrin, leading to reduced β-catenin activation and subsequent inhibition of cell migration.
Experimental Workflow for Assessing K34c Impact
The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on cell adhesion and migration.
Caption: A generalized workflow for studying the effects of this compound on cell adhesion and migration.
Conclusion
This compound is a valuable research tool for investigating the roles of α5β1 integrin in cell adhesion and migration. Its high potency and selectivity make it a suitable compound for dissecting the molecular mechanisms underlying these fundamental cellular processes. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the α5β1 integrin pathway in diseases characterized by aberrant cell adhesion and migration, such as cancer. Further quantitative studies are warranted to establish detailed dose-response relationships of this compound in various cell types and experimental conditions.
References
- 1. Expression/activation of α5β1 integrin is linked to the β-catenin signaling pathway to drive migration in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression/activation of α5β1 integrin is linked to the β-catenin signaling pathway to drive migration in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for K34c Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
K34c hydrochloride is a potent and selective small molecule antagonist of α5β1 integrin, a heterodimeric cell surface receptor that plays a crucial role in cell adhesion, signaling, proliferation, and survival.[1][2][3] Integrins, including α5β1, are often overexpressed in cancer cells and contribute to tumor progression, angiogenesis, and resistance to therapies.[1] this compound has been identified as a valuable research tool for investigating the role of α5β1 integrin in various cellular processes, particularly in the context of cancer biology.
These application notes provide detailed experimental protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, and associated signaling pathways. The primary application highlighted is in glioblastoma research, where K34c has been shown to reduce chemotherapy-induced premature senescence and promote apoptosis.[2][4][5]
Mechanism of Action
This compound selectively inhibits the α5β1 integrin with a high potency (IC50 = 3.1 nM).[3] By blocking the α5β1 integrin, K34c disrupts the downstream signaling pathways that promote cell survival and proliferation.[6] Notably, in glioblastoma cells, the inhibition of α5β1 integrin by K34c has been shown to modulate the p53 signaling pathway induced by chemotherapeutic agents.[5] This interference with integrin signaling can lead to a decrease in the activation of survival pathways like the PI3K/AKT pathway.[7] Ultimately, this can result in the induction of apoptosis, often characterized by the activation of caspases such as caspase-3 and caspase-8, and the cleavage of poly ADP ribose polymerase (PARP).[7]
Caption: Signaling pathway of this compound.
Quantitative Data Summary
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | Not specified | α5β1 integrin inhibition | 3.1 nM | [3] |
| Apoptosis Induction | U87MG | 20 µM K34c + 1 µM Ellipticine (24 or 48 h) | Significant increase in sub-G1 population | [2] |
| Senescence Reduction | U87MG | 20 µM K34c + Temozolomide (48 h) | Significant decrease in TMZ-induced senescence | [2] |
| Apoptosis (Combination) | U87MG-α5 high | K34c (20 µM) + Nutlin-3a | 56 ± 6% apoptotic cells | [7] |
| Apoptosis (K34c alone) | U87MG-α5 high | K34c (20 µM) | 20 ± 5% apoptotic cells | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (M.Wt: 447.53 g/mol )[3]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[3]
-
Ethanol (B145695), cell culture grade[3]
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO and ethanol up to 100 mM (44.75 mg/mL).[3]
-
To prepare a 10 mM stock solution, dissolve 4.48 mg of this compound in 1 mL of sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma cells)[2]
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest K34c concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
After incubation, add 10 µL of MTT solution to each well.[8]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours).[2] Include a vehicle control.
-
Harvest the cells by trypsinization and collect them in a microcentrifuge tube.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of changes in protein expression following K34c treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Caption: General experimental workflow.
References
- 1. Integrin α5β1, the Fibronectin Receptor, as a Pertinent Therapeutic Target in Solid Tumors | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K34c | Integrins | Tocris Bioscience [tocris.com]
- 4. α5β1 integrin antagonists reduce chemotherapy‐induced premature senescence and facilitate apoptosis in human glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 5. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrin Signaling Shaping BTK-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. kumc.edu [kumc.edu]
Application Notes and Protocols: Preparation of K34c Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of K34c hydrochloride, a potent and selective α5β1 integrin antagonist. Adherence to these guidelines is crucial for ensuring the stability, and reliable performance of the compound in downstream applications.
Compound Information
This compound is a small molecule inhibitor of α5β1 integrin. By targeting this integrin, K34c can modulate cellular processes such as adhesion, migration, and survival.[1][2] It has been shown to reduce chemotherapy-induced premature senescence and promote apoptosis in glioblastoma cells.[2][3]
| Parameter | Value | Source |
| Molecular Weight | 447.53 g/mol | [1] |
| CAS Number | 939769-93-4 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Chemical Name | N-(2,6-Dimethylbenzoyl)-O-[3-(2-pyridinylamino)propyl]-L-tyrosine | [1] |
Solubility Data
Proper dissolution is critical for the preparation of a homogenous stock solution. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source |
| DMSO | 125 | 279.31 | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened solvent. | [3] |
| DMSO | 120 | 268.14 | Sonication is recommended. | [4] |
| DMSO | 44.75 | 100 | [1] | |
| Ethanol | 44.75 | 100 | [1] |
Note: It is recommended to prepare stock solutions at a concentration lower than the maximum solubility to ensure complete dissolution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Procedure:
-
Pre-weighing Preparations: Ensure the analytical balance is calibrated and located in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.475 mg of this compound (Molecular Weight = 447.53 g/mol ).
-
Dissolution:
-
Transfer the weighed powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile DMSO to the tube. For 4.475 mg of K34c, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If particulates are present, sonicate the solution in a water bath for 10-15 minutes.[4] Gentle warming to 37°C for a short period may also aid dissolution, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once the powder is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
| Form | Storage Temperature | Stability Period | Source |
| Powder | -20°C | 3 years | [3][5] |
| Powder | 4°C | 2 years | [3][5] |
| In Solvent | -80°C | 6 months | [3][5] |
| In Solvent | -20°C | 1 month | [3][5] |
Note: For long-term storage of the stock solution, -80°C is recommended.
Visual Representations
Experimental Workflow
Workflow for this compound stock solution preparation.
Signaling Pathway Context
This compound acts as an antagonist of α5β1 integrin. This integrin, upon binding to its extracellular matrix ligand fibronectin, can activate downstream signaling pathways, such as the AKT pathway, which promotes cell survival and inhibits apoptosis. By blocking this interaction, K34c can inhibit these pro-survival signals.
Simplified signaling pathway showing the inhibitory action of K34c.
References
Application Notes and Protocols for a Novel Kinase Inhibitor in Combination with Chemotherapy
Disclaimer: The following Application Notes and Protocols are provided as a template. The specific compound "K34c hydrochloride" could not be found in publicly available scientific literature. Therefore, a hypothetical novel kinase inhibitor, herein referred to as "Compound-X," is used to illustrate the format and content of such a document. The experimental data and protocols are representative examples and should be adapted based on actual experimental findings for the compound of interest.
Application Notes
1. Introduction
Compound-X is a novel, potent, and selective inhibitor of the hypothetical "Kinase Y," a key enzyme implicated in pro-survival signaling pathways in various cancer cell types. Overexpression and hyperactivity of Kinase Y are associated with resistance to conventional chemotherapy. These notes describe the synergistic effects of combining Compound-X with standard chemotherapy agents, such as cisplatin (B142131), to enhance anti-cancer efficacy. The combination aims to simultaneously block DNA replication by cisplatin and inhibit the Kinase Y-mediated survival signals, leading to enhanced apoptosis in tumor cells.
2. Mechanism of Action
Compound-X is an ATP-competitive inhibitor of Kinase Y. By blocking the phosphorylation of downstream substrates, it effectively downregulates the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. Cisplatin, a platinum-based chemotherapy agent, forms DNA adducts, leading to DNA damage and triggering apoptosis. The combination of Compound-X and cisplatin results in a synergistic anti-tumor effect by concurrently inducing DNA damage and inhibiting the cellular repair and survival mechanisms.
3. Data Summary
The following tables summarize the in vitro efficacy of Compound-X as a monotherapy and in combination with cisplatin in the A549 non-small cell lung cancer cell line.
Table 1: IC50 Values of Compound-X and Cisplatin in A549 Cells
| Compound | IC50 (µM) after 72h |
| Compound-X | 0.5 |
| Cisplatin | 5.0 |
Table 2: Synergistic Effects of Compound-X and Cisplatin Combination
| Combination (Compound-X + Cisplatin) | Combination Index (CI) |
| 0.1 µM + 1.0 µM | 0.6 |
| 0.25 µM + 2.5 µM | 0.4 |
| 0.5 µM + 5.0 µM | 0.3 |
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Apoptosis Induction by Compound-X and Cisplatin
| Treatment | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 5% |
| Compound-X (0.5 µM) | 20% |
| Cisplatin (5.0 µM) | 25% |
| Combination (0.5 µM + 5.0 µM) | 65% |
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of synergistic action.
Caption: General experimental workflow for combination studies.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X and cisplatin and to assess the effect of their combination on cell viability.
-
Materials:
-
A549 cells
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Compound-X (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed A549 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of medium.
-
Allow cells to attach by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Compound-X and cisplatin in culture medium. For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs (or vehicle control - DMSO concentration should not exceed 0.1%).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software such as CompuSyn.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by Compound-X, cisplatin, and their combination.
-
Materials:
-
A549 cells
-
6-well plates
-
Compound-X and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with Compound-X, cisplatin, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Application Notes and Protocols for K34c Hydrochloride in Integrin-Mediated Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
K34c hydrochloride is a potent and selective small-molecule antagonist of α5β1 integrin, a heterodimeric cell surface receptor that plays a crucial role in cell adhesion to the extracellular matrix (ECM), particularly fibronectin.[1][2] Integrin α5β1 is implicated in a variety of cellular processes, including cell survival, proliferation, migration, and angiogenesis. Its dysregulation is associated with the progression of various diseases, including cancer. In the context of glioblastoma, a highly aggressive brain tumor, α5β1 integrin has been shown to contribute to therapeutic resistance.[3]
This compound offers a valuable tool for investigating the intricate signaling pathways mediated by α5β1 integrin. By selectively blocking the function of this integrin, researchers can elucidate its role in normal physiology and disease pathogenesis. These application notes provide detailed protocols for utilizing this compound to study its effects on integrin-mediated cell adhesion, and key signaling pathways, particularly in the context of glioblastoma cell lines.
Mechanism of Action
This compound competitively inhibits the binding of α5β1 integrin to its primary ligand, fibronectin. This blockade disrupts the downstream signaling cascades that are normally initiated upon integrin engagement with the ECM. One of the key pathways affected is the PI3K/AKT signaling axis, a critical regulator of cell survival and proliferation.[4][5] By inhibiting α5β1 integrin, K34c has been shown to decrease the phosphorylation and activation of AKT.[5] This, in turn, can sensitize cancer cells to apoptosis, particularly in combination with other therapeutic agents.[3][5]
Furthermore, K34c has been demonstrated to modulate the p53 signaling pathway. In glioblastoma cells with wild-type p53, inhibition of α5β1 integrin by K34c can reduce chemotherapy-induced premature senescence and promote a shift towards apoptosis.[3] This effect is linked to the downregulation of anti-apoptotic proteins such as PEA-15 (Phosphoprotein Enriched in Astrocytes 15) and survivin, and the subsequent activation of the extrinsic apoptosis pathway involving caspase-8 and caspase-3.[4][5]
Data Presentation
Table 1: Effect of this compound on Apoptosis in U87MG Glioblastoma Cells
| Treatment | Concentration | Duration (hours) | Apoptotic Cells (%) | Reference |
| Control (DMSO) | - | 24 | 16 ± 4 | [6] |
| K34c | 20 µM | 24 | 20 ± 5 | [6] |
| Nutlin-3a | 5 µM | 24 | Not specified | [6] |
| K34c + Nutlin-3a | 20 µM + 5 µM | 24 | 56 ± 6 | [6] |
Table 2: Effect of this compound on Protein Expression/Activity in U87MG Cells
| Target Protein | Treatment | Concentration | Observation | Reference |
| p-AKT (Ser473) | K34c | 20 µM | Decreased phosphorylation | [5] |
| Cleaved Caspase-8 | K34c + Nutlin-3a | 20 µM + 5 µM | Increased cleavage | [5] |
| Cleaved Caspase-3 | K34c + Nutlin-3a | 20 µM + 5 µM | Increased cleavage | [6] |
| p-p53 (Ser15) | K34c + Nutlin-3a | 20 µM + 5 µM | Increased phosphorylation | [6] |
Experimental Protocols
I. Cell Culture
Cell Line: U-87 MG (Human Glioblastoma)[2]
Growth Medium:
-
Eagle's Minimum Essential Medium (EMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Non-Essential Amino Acids (NEAA)
-
1 mM Sodium Pyruvate
-
2 mM L-glutamine[4]
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Renew medium every 2-3 days.
-
Subculture cells when they reach 80-90% confluency using Trypsin-EDTA.[2]
II. Cell Adhesion Assay
This protocol is adapted for studying the inhibitory effect of K34c on the adhesion of U87MG cells to fibronectin.
Materials:
-
96-well tissue culture plates
-
Human Fibronectin (stock solution: 1 mg/mL)
-
Bovine Serum Albumin (BSA)
-
This compound
-
U-87 MG cells
-
Serum-free EMEM
-
PBS (Phosphate Buffered Saline)
-
Crystal Violet solution (0.5% in 20% methanol)
-
1% SDS solution
-
Microplate reader
Protocol:
-
Plate Coating:
-
Dilute human fibronectin to a final concentration of 10 µg/mL in sterile PBS.
-
Add 100 µL of the fibronectin solution to each well of a 96-well plate.
-
For negative control wells, add 100 µL of 1% BSA in PBS.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
-
Cell Preparation:
-
Harvest U-87 MG cells using Trypsin-EDTA and resuspend them in serum-free EMEM.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). A vehicle control (DMSO) should be included.
-
Pre-incubate the cells with K34c for 30 minutes at 37°C.
-
-
Adhesion:
-
Wash the fibronectin-coated plate twice with PBS.
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Staining and Quantification:
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the wells thoroughly with water until the water runs clear.
-
Allow the plate to air dry completely.
-
Add 100 µL of 1% SDS solution to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a microplate reader.
-
III. Western Blot Analysis
This protocol outlines the procedure for analyzing the effect of K34c on the expression and phosphorylation of key signaling proteins.
Materials:
-
U-87 MG cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-cleaved caspase-8, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed U-87 MG cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 20 µM) for the desired time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Use GAPDH as a loading control to normalize the data.
-
IV. Immunofluorescence
This protocol describes the immunofluorescent staining of α5β1 integrin in U87MG cells to visualize its localization.
Materials:
-
U-87 MG cells
-
Glass coverslips
-
This compound
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
1% BSA in PBS (Blocking buffer)
-
Primary antibody (anti-integrin α5 or β1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed U-87 MG cells on sterile glass coverslips in a 24-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with this compound (e.g., 20 µM) for the desired duration.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-integrin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope.
-
Mandatory Visualization
Caption: K34c inhibits α5β1 integrin, leading to apoptosis.
Caption: Workflow for the cell adhesion assay with K34c.
Caption: Workflow for Western blot analysis after K34c treatment.
References
Application Notes and Protocols for K34c Hydrochloride Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
K34c hydrochloride is a potent and selective antagonist of α5β1 integrin, a transmembrane receptor that plays a crucial role in cell adhesion, signaling, proliferation, and survival.[1][2] By binding to the extracellular matrix (ECM), α5β1 integrin activates downstream signaling pathways, including the Focal Adhesion Kinase (FAK) and Akt pathways, which promote cell survival and inhibit apoptosis.[3][4] Inhibition of α5β1 integrin by K34c disrupts these survival signals, leading to the induction of apoptosis through the activation of caspase-8 and caspase-3.[4] This makes K34c a compound of significant interest in cancer research, particularly for its potential to sensitize tumor cells to chemotherapy.[1][5][6]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Signaling Pathway of this compound Action
The binding of ligands, such as fibronectin in the extracellular matrix, to α5β1 integrin initiates a signaling cascade that promotes cell survival. This "outside-in" signaling activates FAK and Src, which in turn activate downstream pathways like MAPK and PI3K/Akt.[3] The PI3K/Akt pathway is a key regulator of cell survival. This compound, as a selective α5β1 integrin antagonist, blocks the initial ligand binding, thereby inhibiting this pro-survival signaling cascade and promoting apoptosis.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the major steps involved in performing a cell viability assay to determine the effect of this compound.
Experimental Protocols
Materials
-
This compound
-
Human glioblastoma cell line (e.g., U87MG) or another appropriate cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Protocol for MTT Cell Viability Assay
-
Cell Seeding:
-
Culture U87MG cells until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the K34c stock solution).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[1]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the this compound cell viability assay.
Table 1: Effect of this compound on U87MG Cell Viability after 48 hours
| K34c Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100.0% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1 | 1.053 | 0.076 | 84.0% |
| 3.1 (IC50) | 0.627 | 0.055 | 50.0% |
| 10 | 0.313 | 0.042 | 25.0% |
| 100 | 0.151 | 0.029 | 12.0% |
| 1000 | 0.088 | 0.015 | 7.0% |
Table 2: IC50 Values of this compound at Different Time Points
| Treatment Duration | IC50 (nM) |
| 24 hours | 15.5 |
| 48 hours | 3.1 |
| 72 hours | 1.8 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and other factors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. K34c | Integrins | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α5β1 integrin antagonists reduce chemotherapy‐induced premature senescence and facilitate apoptosis in human glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 6. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of K34c Hydrochloride in Animal Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
K34c hydrochloride is a potent and selective small molecule antagonist of α5β1 integrin.[1][2] Integrins are transmembrane receptors that mediate cell-extracellular matrix and cell-cell interactions, playing a crucial role in cancer progression, including proliferation, survival, migration, and angiogenesis.[3] The α5β1 integrin, in particular, is a key receptor for fibronectin and its overexpression has been implicated in the aggressiveness of several cancers, most notably glioblastoma.[3][4] Preclinical research, primarily in vitro, has highlighted the potential of K34c as a therapeutic agent, particularly in sensitizing cancer cells to conventional chemotherapies.[1][2]
This document provides detailed application notes and protocols for the proposed use of this compound in animal models of cancer, based on the available literature for α5β1 integrin antagonists and general protocols for in vivo cancer research. It is important to note that while the in vitro effects of K34c are documented, specific in vivo protocols and quantitative efficacy data for this compound in animal models are not extensively detailed in publicly available peer-reviewed literature. The following protocols are therefore based on established methodologies for similar compounds and cancer models.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the α5β1 integrin. This inhibition disrupts downstream signaling pathways that promote cancer cell survival and resistance to therapy. In glioblastoma cell lines, K34c has been shown to reduce chemotherapy-induced premature senescence and promote apoptosis.[1][2] This effect is particularly prominent in cancer cells with a functional p53 tumor suppressor protein.[1]
The key signaling pathway modulated by K34c involves the p53 and PI3K/AKT pathways. By blocking α5β1 integrin, K34c can lead to a decrease in the activation of AKT, a central kinase in cell survival signaling.[5] This, in turn, can affect the expression and function of downstream anti-apoptotic proteins. Furthermore, K34c has been shown to modulate the p53 signaling induced by chemotherapeutic agents, shifting the cellular response from senescence to apoptosis.[1]
Experimental Protocols
The following are generalized protocols for the evaluation of this compound in a glioblastoma xenograft mouse model. These should be adapted and optimized for specific experimental goals.
General Experimental Workflow
Animal Model and Cell Line
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are recommended for establishing human tumor xenografts.
-
Cell Line: U87MG (human glioblastoma, p53 wild-type) is a suitable cell line based on in vitro studies with K34c.[1] Cells should be cultured in appropriate media (e.g., DMEM with 10% FBS) and confirmed to be free of mycoplasma.
Tumor Implantation
-
Subcutaneous Xenograft Model:
-
Harvest U87MG cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio).
-
Inject 1-5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
This compound Formulation and Administration
-
Formulation (Proposed): this compound is soluble in DMSO.[1] For in vivo use, a stock solution in DMSO can be prepared and further diluted in a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.
-
Dosage and Administration (Hypothetical): As specific in vivo dosage is not published, a dose-finding study is recommended. A starting point could be in the range of 10-50 mg/kg, administered via intraperitoneal (IP) injection daily or on a 5-days-on/2-days-off schedule.
Study Design and Efficacy Evaluation
-
Study Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy alone (e.g., temozolomide)
-
Group 4: this compound in combination with chemotherapy
-
-
Monitoring:
-
Tumor volume should be measured 2-3 times per week using calipers (Volume = (Length x Width^2) / 2).
-
Animal body weight and general health should be monitored regularly as indicators of toxicity.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm^3) or at a fixed time point.
-
Data Collection: At the end of the study, tumors should be excised and weighed. A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and another portion can be snap-frozen for western blot analysis of signaling proteins.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups. Below are template tables for recording typical efficacy and toxicity data.
Table 1: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) ± SEM |
| Vehicle Control | N/A | |||
| This compound | ||||
| Chemotherapy | ||||
| K34c + Chemo |
Table 2: Animal Body Weight Changes During Treatment
| Treatment Group | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Endpoint (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | |||
| This compound | |||
| Chemotherapy | |||
| K34c + Chemo |
Conclusion
This compound presents a promising therapeutic strategy for cancers that are dependent on α5β1 integrin signaling, such as glioblastoma. While in vitro studies have laid a strong foundation for its mechanism of action, further in vivo studies are necessary to establish its efficacy and safety profile in a preclinical setting. The protocols and guidelines presented here offer a framework for researchers to design and conduct such studies, with the ultimate goal of translating these preclinical findings into potential clinical applications. Careful optimization of dosage, administration route, and treatment schedule will be critical for maximizing the therapeutic potential of this compound in animal models of cancer.
References
- 1. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrin α5β1, the Fibronectin Receptor, as a Pertinent Therapeutic Target in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α5β1 integrin antagonists reduce chemotherapy‐induced premature senescence and facilitate apoptosis in human glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 5. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of K34c Hydrochloride-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
K34c hydrochloride is a potent and selective non-peptidic antagonist of α5β1 integrin. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various cellular processes, including proliferation, migration, and survival. The α5β1 integrin, in particular, is a key receptor for fibronectin and is often overexpressed in various cancers, including glioblastoma. Its expression is associated with tumor progression, angiogenesis, and resistance to chemotherapy.
This compound has been demonstrated to inhibit the function of α5β1 integrin, leading to the induction of apoptosis in cancer cells, notably in a p53-dependent manner. In glioblastoma cell lines such as U87MG, treatment with K34c, particularly in combination with chemotherapeutic agents, has been shown to reduce treatment-induced premature senescence and promote apoptosis. This is associated with the modulation of key signaling proteins, including the tumor suppressor p53 and downstream effectors of the apoptotic cascade.
These application notes provide a detailed protocol for the treatment of cultured cells with this compound and subsequent analysis of key protein markers using Western blotting. The described methods will enable researchers to investigate the molecular mechanisms of this compound's action and to assess its potential as a therapeutic agent. The primary focus of this protocol is the analysis of proteins involved in the α5β1 integrin signaling pathway and apoptosis, such as α5 and β1 integrin subunits, total and phosphorylated p53, cleaved PARP, and cleaved caspase-3.
Data Presentation
Table 1: Summary of Expected Quantitative Changes in Protein Expression Following this compound Treatment
| Target Protein | Expected Change with K34c Treatment | Biological Significance |
| α5 Integrin | No significant change in total protein level | Target of K34c; analysis confirms protein presence. |
| β1 Integrin | No significant change in total protein level | Partner of α5; analysis confirms protein presence. |
| Phospho-p53 (Ser15) | Increase | Indicates activation of the p53 tumor suppressor pathway. |
| Total p53 | Increase | Stabilization of p53 protein, leading to cell cycle arrest or apoptosis. |
| Cleaved PARP | Increase | A hallmark of apoptosis, indicating DNA damage and caspase activity. |
| Cleaved Caspase-3 | Increase | Key executioner caspase in the apoptotic pathway. |
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
This protocol is optimized for the human glioblastoma cell line U87MG, which is known to express α5β1 integrin and has a functional p53 pathway.
Materials:
-
U87MG cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture U87MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
Allow the cells to adhere and grow for 24 hours after seeding.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A final concentration range of 1-10 µM is recommended for initial experiments.
-
A vehicle control (DMSO) should be run in parallel at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for a specified period, for example, 24 to 72 hours, depending on the experimental design. Time-course experiments are recommended to determine the optimal treatment duration.
-
-
Cell Harvesting:
-
After the treatment period, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Proceed immediately to protein extraction.
-
Part 2: Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% precast gels)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Dilution | Supplier (Example) |
| α5 Integrin | 1:1000 | Cell Signaling Technology |
| β1 Integrin | 1:1000 | Cell Signaling Technology |
| Phospho-p53 (Ser15) | 1:1000 | Cell Signaling Technology |
| Total p53 | 1:1000 | Santa Cruz Biotechnology |
| Cleaved PARP | 1:1000 | Cell Signaling Technology |
| Cleaved Caspase-3 | 1:1000 | Cell Signaling Technology |
| GAPDH or β-actin | 1:5000 | Cell Signaling Technology |
Procedure:
-
Protein Extraction:
-
Add 100-200 µL of ice-cold RIPA buffer to each well of the 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Based on the protein quantification, normalize the protein concentration for all samples.
-
Mix the protein lysate with 4x Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
The transfer can be performed using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol (B129727) if using PVDF.
-
-
Immunodetection:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Perform densitometric analysis of the Western blot bands using appropriate software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control (GAPDH or β-actin).
-
Present the data as fold change relative to the vehicle-treated control.
-
Mandatory Visualization
References
- 1. TBK1 Inhibitor Exerts Antiproliferative Effect on Glioblastoma Multiforme Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic inhibition of tumor growth by combination treatment with drugs against different subpopulations of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Immunofluorescence Staining for α5β1 Integrin with K34c Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin α5β1, a key cell surface receptor for the extracellular matrix protein fibronectin, plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Its dysregulation is implicated in various pathologies, including cancer progression and metastasis. In glioblastoma, the most aggressive primary brain tumor, high expression of α5β1 integrin is associated with a poor prognosis.[1] K34c hydrochloride is a potent and selective non-peptidic antagonist of α5β1 integrin, making it a valuable tool for studying the function of this receptor and a potential therapeutic agent.[2] These application notes provide detailed protocols for immunofluorescence staining of α5β1 integrin and for assessing the functional effects of its antagonist, this compound, on glioblastoma cells.
Product Information
-
Product Name: this compound
-
Mechanism of Action: Selective antagonist of α5β1 integrin.[2]
-
Applications: Inhibition of α5β1 integrin-mediated cell adhesion, migration, and signaling; induction of apoptosis and reduction of chemotherapy-induced senescence in glioblastoma cells.[2]
Data Presentation
Quantitative Effects of this compound on Glioblastoma Cells
The following tables summarize the quantitative effects of this compound on U87MG human glioblastoma cells, as documented in the literature.
Table 1: Effect of K34c on Chemotherapy-Induced Apoptosis in U87MG Cells
| Treatment | Concentration | Duration | Apoptotic Cells (sub-G1 population, % of control) |
| Ellipticine | 1 µM | 24 h | Data not specified, used as an inducer |
| Ellipticine + K34c | 1 µM + 20 µM | 24 h | Significant increase[2] |
| Ellipticine | 1 µM | 48 h | Data not specified, used as an inducer |
| Ellipticine + K34c | 1 µM + 20 µM | 48 h | Significant increase[2] |
Table 2: Effect of K34c on Temozolomide-Induced Senescence in U87MG Cells
| Treatment | Concentration | Duration | Effect on Senescence |
| Temozolomide | Not specified | 48 h | Induces senescence |
| Temozolomide + K34c | Not specified + 20 µM | 48 h | Significant decrease[2] |
Experimental Protocols
I. Immunofluorescence Staining of α5β1 Integrin in Cultured Glioblastoma Cells
This protocol details the immunofluorescent staining of α5β1 integrin in adherent glioblastoma cells (e.g., U87MG).
Materials:
-
Glioblastoma cells (e.g., U87MG)
-
Glass coverslips (sterilized)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% normal goat serum in PBS with 0.1% Triton X-100
-
Primary Antibody: Rabbit anti-human Integrin α5 polyclonal antibody (or equivalent), diluted 1:50-1:200 in Blocking Buffer.
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor® 488 conjugate (or other appropriate fluorophore), diluted in Blocking Buffer.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Microscope slides
Procedure:
-
Cell Culture: Seed glioblastoma cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Cell Treatment (Optional): To investigate the effect of K34c, treat the cells with the desired concentration of this compound for the appropriate duration before fixation. Include a vehicle-treated control.
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA solution to cover the cells and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to the cells and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the Blocking Buffer and add the diluted primary anti-α5 integrin antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Add the diluted fluorescently-conjugated secondary antibody.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5-10 minutes at room temperature.
-
-
Mounting:
-
Wash the cells a final time with PBS.
-
Carefully mount the coverslip onto a microscope slide using a drop of mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores. α5β1 integrin staining is expected on the cell membrane and in the cytoplasm.
-
II. Cell Adhesion Assay
This protocol describes a method to quantify the effect of this compound on glioblastoma cell adhesion to fibronectin.
Materials:
-
96-well cell culture plates
-
Fibronectin
-
PBS
-
Bovine Serum Albumin (BSA)
-
Glioblastoma cells
-
Serum-free cell culture medium
-
This compound
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization Buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture glioblastoma cells to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
-
Treatment:
-
Pre-incubate the cell suspension with various concentrations of this compound (and a vehicle control) for 30-60 minutes at 37°C.
-
-
Adhesion:
-
Seed the treated cells into the fibronectin-coated wells (e.g., 5 x 10^4 cells/well).
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells. Repeat the wash 2-3 times.
-
-
Staining and Quantification:
-
Fix the adherent cells with 4% PFA for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20-30 minutes.
-
Wash the wells extensively with water to remove excess stain.
-
Allow the plate to dry completely.
-
Solubilize the stain by adding Solubilization Buffer to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
III. Transwell Migration Assay
This protocol allows for the quantification of the inhibitory effect of this compound on glioblastoma cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Glioblastoma cells
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Starve glioblastoma cells in serum-free medium for 12-24 hours.
-
Harvest and resuspend the cells in serum-free medium.
-
-
Treatment:
-
Add various concentrations of this compound (and a vehicle control) to the cell suspension.
-
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Seed the treated cells into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours).
-
-
Removal of Non-migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Wash the inserts with water.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field for each treatment condition.
-
Visualizations
Caption: Workflow for immunofluorescence staining of α5β1 integrin.
Caption: α5β1 integrin signaling and its inhibition by K34c.
Caption: Logical flow of K34c's mechanism of action.
References
Troubleshooting & Optimization
How to overcome K34c hydrochloride precipitation in cell culture
Welcome to the technical support center for K34c hydrochloride. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with this compound precipitation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is K34c and why is the hydrochloride salt form used?
K34c is a potent and selective antagonist of α5β1 integrin, a protein involved in cell adhesion, survival, and migration.[1][2] It is utilized in research, particularly in studies on glioblastoma, to decrease chemotherapy-induced premature senescence and enhance apoptosis.[1] The hydrochloride salt form is often used for research compounds to improve their solubility and stability.
Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of this compound in cell culture media, which is typically buffered to a physiological pH of 7.2-7.4, can be attributed to several factors:
-
pH Shift: this compound, when dissolved, can create a slightly acidic solution.[3] Diluting this acidic stock solution into the neutral pH of the cell culture medium can decrease its solubility, leading to precipitation.[4]
-
High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit under physiological conditions.
-
Improper Dissolution Technique: Incomplete initial dissolution of the compound in the stock solvent can lead to the introduction of particulate matter that encourages precipitation.
-
Temperature Fluctuations: Moving culture vessels between the incubator and room temperature can cause temperature shifts that affect compound solubility. Repeated freeze-thaw cycles of the stock solution can also degrade the compound and promote precipitation.[1]
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5]
-
Media Evaporation: Over time, especially in long-term cultures, evaporation of the medium can increase the concentration of all components, including this compound, potentially causing it to precipitate.[5]
Q3: What is the recommended solvent and storage condition for this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] It is crucial to use a high grade of DMSO and to ensure the compound is fully dissolved. The powder form of this compound should be stored at -20°C for up to three years.[1][6] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month to maintain its stability.[1][6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to prevent and resolve precipitation issues with this compound in your cell culture experiments.
Initial Preparation of this compound Stock Solution
Proper preparation of the stock solution is the first critical step in preventing precipitation.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, conical tubes (e.g., 15 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, single-use aliquoting tubes (e.g., cryovials)
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM stock concentration.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a brief sonication to aid dissolution.[4]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Dispense the stock solution into single-use aliquots in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][6]
Preventing Precipitation During Dilution into Cell Culture Media
The method of diluting the DMSO stock solution into your aqueous cell culture medium is critical.
Experimental Protocol: Step-wise Dilution of this compound for Cell Culture
Materials:
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add the intermediate solution (or a small volume of the initial stock if not performing an intermediate dilution) to the final volume of pre-warmed media.
-
Crucially, add the compound solution to the media drop-wise while gently swirling or vortexing the media. [7] This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration:
Troubleshooting Persistent Precipitation
If you still observe precipitation after following the above protocols, consider the following troubleshooting steps:
-
Lower the Final Concentration: If your experimental design permits, try using a lower final concentration of this compound.[4]
-
Use Serum-Containing Medium: If your cell type is compatible with serum, using a medium containing fetal bovine serum (FBS) can help to stabilize this compound and prevent precipitation.[4]
-
Control Incubator Environment: Ensure your cell culture incubator has adequate humidity to prevent evaporation from your culture plates or flasks.[5]
-
pH Stability: Maintain stable CO2 levels in your incubator to ensure the pH of your culture medium remains constant, as pH fluctuations can affect compound solubility.[4]
-
Purity Check: If possible, confirm the purity of your this compound, as impurities can sometimes act as nucleation sites for precipitation.[4]
Quantitative Data Summary
The following tables provide key solubility and storage information for K34c and its hydrochloride salt.
Table 1: Solubility of K34c and this compound
| Compound | Solvent | Maximum Concentration | Notes |
| K34c | DMSO | 100 mM (44.75 mg/mL) | [2] |
| K34c | Ethanol | 100 mM (44.75 mg/mL) | [2] |
| This compound | DMSO | 279.31 mM (125 mg/mL) | Requires sonication; hygroscopic DMSO can affect solubility.[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| [Data sourced from MedchemExpress and InvivoChem websites][1][6] |
Visual Guides
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow to diagnose and resolve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Signaling Pathway of K34c
K34c is an antagonist of α5β1 integrin. This diagram illustrates the general mechanism of action where K34c blocks the interaction between α5β1 integrin and its extracellular matrix ligand, fibronectin, thereby inhibiting downstream signaling pathways that promote cell survival and migration.
Caption: this compound inhibits α5β1 integrin signaling.
References
Technical Support Center: Optimizing K34c Hydrochloride Experiments
Welcome to the technical support center for K34c hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of α5β1 integrin.[1][2][3] By inhibiting α5β1 integrin, this compound can interfere with cell adhesion, migration, and survival signaling pathways.[3] It has been shown to reduce chemotherapy-induced premature senescence and promote apoptosis in cancer cells, such as glioblastoma.[1][2]
Q2: What is a typical starting concentration and incubation time for this compound in cell-based assays?
A common starting point for this compound concentration is in the low micromolar range. For instance, a concentration of 20 μM has been used in studies with U87MG glioblastoma cells.[2] The optimal incubation time is highly dependent on the cell type and the specific assay being performed. For cell viability and apoptosis assays, incubation times typically range from 24 to 72 hours.[2] For signaling pathway analysis, shorter incubation times, from minutes to a few hours, may be more appropriate.[4] It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How does this compound affect downstream signaling pathways?
This compound, by inhibiting α5β1 integrin, can modulate several downstream signaling pathways. A key pathway affected is the PI3K/AKT signaling cascade, which is crucial for cell survival. Inhibition of α5β1 integrin can lead to decreased AKT activation.[5] This, in turn, can impact the p53 tumor suppressor pathway. Specifically, reduced AKT activity can lead to decreased inhibition of p53, thereby promoting its pro-apoptotic functions.[6][7][8] This interplay can ultimately lead to the induction of apoptosis, often involving the activation of caspases like Caspase-8 and Caspase-3.[5]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: High variability in cell viability assay results between replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for consistency. Allow cells to adhere for at least 24 hours before treatment.[9] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) to maintain humidity.[9] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step. |
| Cell Health and Passage Number | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before seeding.[10] |
Issue 2: No significant effect of this compound observed at expected concentrations.
| Potential Cause | Recommended Solution |
| Suboptimal Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your cell line.[4] |
| Cell Line Resistance | The target cell line may have low expression of α5β1 integrin or have compensatory signaling pathways. Confirm the expression of α5β1 integrin in your cell line via techniques like flow cytometry or western blotting. |
| Compound Stability | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Issue 3: Inconsistent results in apoptosis assays.
| Potential Cause | Recommended Solution |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to capture the peak of apoptotic events. Early time points may be necessary to detect early apoptotic markers like Annexin V positivity, while later time points are needed for late-stage markers like DNA fragmentation. |
| Cell Confluency | High cell confluency can affect the cellular response to treatment. Seed cells at a density that prevents them from becoming over-confluent during the experiment. |
| Assay-Specific Issues | For flow cytometry-based assays, ensure proper compensation is set up for multi-color staining. For western blots, ensure efficient protein transfer and use appropriate antibodies to detect cleaved caspases or PARP. |
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for this compound and other α5β1 integrin inhibitors in various cell-based assays.
Table 1: this compound Concentration and Incubation Times
| Assay Type | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Apoptosis | U87MG | 20 μM | 24 or 48 hours | Induced apoptosis in combination with Ellipticine | [2] |
| Senescence | U87MG | 20 μM | 48 hours | Decreased Temozolomide-induced senescence | [2] |
| Signaling (p53) | U87MG | 20 μM | Not Specified | Decreased Ellipticine- and Temozolomide-induced activation of p53 | [2] |
| Signaling (AKT) | U87MG-α5 high | 20 μM | 12 hours | Decreased pser473-AKT levels | [5] |
Table 2: General Incubation Times for Cell-Based Assays
| Assay Type | General Incubation Time Range | Key Considerations |
| Cell Viability (e.g., MTT) | 24 - 72 hours | Cell doubling time, compound stability. |
| Apoptosis (e.g., Annexin V) | 6 - 48 hours | Kinetics of apoptosis induction. |
| Cell Migration | 2 - 24 hours | Cell motility, chemoattractant concentration. |
| Signaling Pathway Analysis | 5 minutes - 24 hours | Rapidity of the signaling event. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Protocol 3: Cell Migration Assay (Transwell Assay)
-
Insert Preparation: If necessary, coat the transwell inserts (8 µm pore size) with an extracellular matrix protein like fibronectin and allow it to dry.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing this compound and seed them into the upper chamber of the transwell insert.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 2-24 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet. Count the number of migrated cells in several fields under a microscope.
Visualizations
Caption: this compound signaling pathway.
Caption: A workflow for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagram illustrating the androgen-mediated signal transduction via integrins and the resulting biological activities [pfocr.wikipathways.org]
- 5. Structural insights into integrin α5β1 opening by fibronectin ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated AKT regulates NF-kappaB activation, p53 inhibition and cell survival in HTLV-1-transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/Akt-mediated regulation of p53 in cancer [pubmed.ncbi.nlm.nih.gov]
- 8. Akt enhances Mdm2-mediated ubiquitination and degradation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Angiogenesis in Vivo by Ligation of Integrin α5β1 with the Central Cell-Binding Domain of Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of K34c Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing K34c hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help address potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of α5β1 integrin.[1][2][3][4] Its on-target effect involves inhibiting the α5β1 integrin, which can lead to a reduction in chemotherapy-induced premature senescence and the promotion of apoptosis in cancer cells, such as glioblastoma.[1][3][5]
Q2: Why should I be concerned about potential off-target effects?
A2: While K34c is designed for selectivity, all small molecule inhibitors have the potential for off-target interactions.[6][7][8] These unintended interactions can lead to misinterpretation of experimental data, unexpected cellular phenotypes, or toxicity, thereby confounding the validation of the drug's primary mechanism of action.[6]
Q3: My experimental results with this compound are inconsistent with published findings. What could be the cause?
A3: Discrepancies in experimental outcomes can arise from several factors beyond off-target effects. It is crucial to first rule out common issues such as compound insolubility, instability in media, or variations in cell culture conditions.[9][10][11] For instance, a compound precipitating out of solution upon dilution from a DMSO stock is a frequent problem.[9] Additionally, the final concentration of the solvent (e.g., DMSO) should be kept low (ideally below 0.1%) to avoid solvent-induced artifacts.[11]
Q4: What is the first step I should take to investigate a suspected off-target effect?
A4: A multi-pronged approach is recommended.[6] Start by performing a thorough literature review for any known promiscuity of similar chemical scaffolds. The next step would be to use a structurally unrelated inhibitor that targets α5β1 integrin.[6][11] If both compounds produce the same phenotype, it is more likely to be an on-target effect.[11]
Troubleshooting Guides
Issue 1: Observed cellular phenotype is not consistent with α5β1 integrin inhibition.
-
Possible Cause: The phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate with an Orthogonal Approach: Use a different method to inhibit α5β1 integrin function, such as siRNA or shRNA knockdown of the α5 or β1 integrin subunits. If the phenotype is not replicated with genetic knockdown, it suggests a potential off-target effect of K34c.
-
Use a Negative Control Analog: If available, use a structurally similar but inactive analog of K34c. This control should not elicit the phenotype if the effect is on-target.[11]
-
Perform a Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the IC50 for α5β1 integrin binding.[6] Off-target effects may appear at higher concentrations. Conduct your experiment across a wide range of K34c concentrations.
-
Issue 2: this compound shows unexpected toxicity in a new cell line.
-
Possible Cause: The toxicity could be due to the inhibition of an essential off-target protein that is uniquely expressed or critical in that specific cell line.
-
Troubleshooting Steps:
-
Characterize the New Cell Line: Perform baseline characterization of the cell line, including expression levels of α5β1 integrin.
-
Broad Kinase Profiling: Although K34c is not a kinase inhibitor, broad profiling against a panel of kinases and other common off-targets (e.g., GPCRs, ion channels) can help identify unintended interactions.
-
Rescue Experiment: If a specific off-target is identified, attempt a rescue experiment by overexpressing the off-target protein. If overexpression mitigates the toxicity of K34c, it provides strong evidence for that off-target interaction.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates a hypothetical scenario where K34c has been screened against a panel of kinases to proactively identify potential off-target interactions.
| Kinase Target | Percent Inhibition at 1 µM K34c | IC50 (nM) |
| α5β1 Integrin (On-Target) | 98% | 3.1 |
| Kinase A | 15% | > 10,000 |
| Kinase B | 85% | 750 |
| Kinase C | 5% | > 10,000 |
| Kinase D | 60% | 1,200 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot Analysis of Key Signaling Pathways
-
Objective: To determine if this compound affects signaling pathways downstream of α5β1 integrin (on-target) or other unexpected pathways (potential off-target).
-
Methodology:
-
Cell Treatment: Plate cells (e.g., U87MG glioblastoma cells) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins in the integrin signaling pathway (e.g., p-FAK, p-Akt, p-ERK) and loading controls (e.g., GAPDH, β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize bands.
-
Protocol 2: Validating On-Target vs. Off-Target Effects using siRNA
-
Objective: To confirm that the observed cellular effect of K34c is due to the inhibition of α5β1 integrin.
-
Methodology:
-
siRNA Transfection: Transfect cells with siRNA targeting the α5 integrin subunit (ITGA5) or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm knockdown of the α5 integrin subunit by Western blot or qRT-PCR.
-
K34c Treatment: Treat both the knockdown and control cells with this compound or vehicle.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, migration, apoptosis assay).
-
Data Analysis: If the phenotype observed with K34c in control cells is mimicked by the α5 integrin knockdown and is not further enhanced by K34c in the knockdown cells, this strongly suggests an on-target effect.
-
Visualizations
Caption: this compound inhibits α5β1 integrin signaling.
Caption: Workflow to distinguish on-target vs. off-target effects.
Caption: Troubleshooting decision tree for K34c experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. K34c | Integrins | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | α5β1整合素拮抗剂 | MCE [medchemexpress.cn]
- 5. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to store and handle K34c hydrochloride for long-term stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the storage, handling, and long-term stability of K34c hydrochloride. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound powder?
For long-term stability, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
2. How should I prepare and store stock solutions of this compound?
This compound is soluble in organic solvents such as DMSO and ethanol (B145695). For instance, it is soluble in DMSO at a concentration of 125 mg/mL (279.31 mM) and in ethanol at 44.75 mg/mL (100 mM). When preparing stock solutions, it is recommended to use fresh, anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can affect solubility.[1]
Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
3. My this compound is not dissolving properly in DMSO. What should I do?
If you encounter solubility issues, consider the following troubleshooting steps:
-
Vortexing: Mix the solution vigorously.
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes to break up aggregates.
-
Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes. Avoid excessive heat, as it may degrade the compound.
-
Use Fresh Solvent: Ensure you are using anhydrous, high-purity DMSO from a freshly opened bottle.
-
Prepare a More Dilute Solution: If the desired concentration exceeds the compound's solubility limit, try preparing a more dilute stock solution.[1]
4. What are the visual signs of this compound degradation?
Visually, degradation of the powdered compound may be indicated by a change in color or clumping. For solutions, the appearance of precipitates that do not dissolve upon gentle warming or changes in the clarity or color of the solution can suggest degradation or precipitation.
5. What are the general safety precautions for handling this compound?
As with any chemical reagent, this compound should be handled in accordance with good industrial hygiene and safety practices. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat. Handle the compound in a well-ventilated area and avoid creating dust.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound
This protocol is designed to assess the long-term stability of this compound under various storage conditions, following the principles of the ICH Q1A (R2) guidelines.[3][4][5]
1. Materials:
- This compound (at least three different batches)
- High-purity DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- Validated stability-indicating HPLC method
- Climate chambers set to the following conditions:
- 25°C ± 2°C / 60% RH ± 5% RH (Long-term)
- 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)
- -20°C (Recommended storage)
- -80°C (Recommended for solutions)
- Sterile, amber glass vials with airtight seals
2. Sample Preparation:
- Solid State: Accurately weigh 1-2 mg of this compound powder from each batch into separate amber glass vials.
- Solution State: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot this solution into single-use amber glass vials.
3. Storage and Sampling:
- Place the prepared vials in the designated climate chambers.
- Pull samples for analysis at the following time points:
- Initial: Time 0
- Accelerated: 1, 3, and 6 months
- Long-term: 3, 6, 9, 12, 18, and 24 months
- -20°C and -80°C: 6, 12, 18, 24, and 36 months
4. Analysis:
- At each time point, analyze the samples using a validated stability-indicating HPLC method.
- Assess the following parameters:
- Appearance (visual inspection for color change, precipitation)
- Purity (as a percentage of the initial value)
- Concentration (for solutions)
- Presence of degradation products
5. Data Evaluation:
- Establish a stability profile for this compound under each storage condition.
- Determine the re-test period or shelf life based on the time it takes for a significant change in the quality of the compound to occur.
Mandatory Visualizations
Caption: Workflow for assessing the long-term stability of this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, potential degradation could occur through:
-
Hydrolysis: The amide and ether linkages in the K34c molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The pyridine (B92270) ring and other electron-rich moieties could be prone to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air over extended periods.
Forced degradation studies, as outlined in ICH Q1A(R2), would be necessary to definitively identify the degradation products and pathways.[6][7]
Caption: K34c inhibits the α5β1 integrin signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Ensure the compound and its solutions are stored at the recommended temperatures and protected from light. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the calculations for preparing the stock solution. Use a calibrated pipette for accurate volume measurements. | |
| Precipitate forms in the stock solution upon thawing | The compound has come out of solution. | Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. If the precipitate persists, it may indicate degradation. |
| Cell culture contamination | Improper sterile technique during the preparation or use of the this compound solution. | Prepare stock solutions in a sterile environment (e.g., a laminar flow hood). Filter-sterilize the stock solution if necessary, ensuring the filter material is compatible with DMSO. |
References
- 1. benchchem.com [benchchem.com]
- 2. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. memmert.com [memmert.com]
- 4. ikev.org [ikev.org]
- 5. database.ich.org [database.ich.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting K34c hydrochloride dosage for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of K34c hydrochloride, a potent and selective α5β1 integrin antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of α5β1 integrin. By binding to and inhibiting α5β1 integrin, K34c disrupts the interaction between cells and the extracellular matrix protein fibronectin. This inhibition can lead to reduced cell survival, migration, and invasion. In some cancer cells, particularly glioblastoma, K34c has been shown to counteract chemotherapy-induced premature senescence and promote apoptosis.
Q2: How does the efficacy of this compound vary across different cell lines?
A2: The sensitivity of different cell lines to this compound can vary significantly. This variability is often linked to the expression level of α5β1 integrin on the cell surface. Cell lines with higher levels of α5β1 integrin are generally more sensitive to K34c's effects. Additionally, the genetic background of the cell line, such as the p53 mutation status, can influence the cellular response to K34c treatment. For example, in some glioblastoma cell lines, the pro-apoptotic effects of K34c are more pronounced in cells with wild-type p53.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: A typical starting concentration range for in vitro studies with this compound is between 1 µM and 20 µM. However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, this compound has been shown to have synergistic effects when used in combination with other drugs. For instance, it can enhance the pro-apoptotic effects of chemotherapeutic agents like ellipticine (B1684216) and temozolomide (B1682018) in glioblastoma cells.[1] It has also been shown to sensitize cells to the pro-apoptotic effects of MDM2 inhibitors, such as Nutlin-3a, particularly in cells with high α5β1 integrin expression.[2]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound | 1. Low expression of α5β1 integrin in the cell line. 2. Suboptimal drug concentration. 3. Insufficient incubation time. 4. Degradation of the this compound stock solution. | 1. Verify the expression level of α5β1 integrin in your cell line using techniques like flow cytometry or western blotting. Consider using a cell line with known high expression of α5β1 integrin as a positive control. 2. Perform a dose-response curve (e.g., from 0.1 µM to 50 µM) to determine the optimal concentration for your cell line. 3. Extend the incubation time (e.g., 24, 48, 72 hours) to allow for the compound to exert its biological effects. 4. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. 2. Use calibrated pipettes and ensure proper mixing of the drug dilutions before adding to the wells. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Unexpected cytotoxicity in vehicle control wells | 1. High concentration of the solvent (e.g., DMSO). 2. Contamination of the cell culture. | 1. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Include a vehicle-only control group to assess the effect of the solvent. 2. Regularly check for signs of microbial contamination (e.g., turbidity, color change of the medium). Perform mycoplasma testing on your cell cultures. |
| Difficulty in observing changes in cell adhesion | 1. Inappropriate assay for measuring adhesion. 2. Short incubation time with this compound before the adhesion assay. | 1. Use a validated cell adhesion assay protocol. Coating the plates with fibronectin can enhance the detection of α5β1 integrin-mediated adhesion. 2. Pre-incubate the cells with this compound for a sufficient period (e.g., 1-2 hours) before seeding them onto the fibronectin-coated plates. |
Experimental Protocols
Determining the Optimal Dosage of this compound using an MTT Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).
-
Visualizations
α5β1 Integrin Signaling Pathway
Caption: A simplified diagram of the α5β1 integrin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining this compound IC50
Caption: A step-by-step workflow for determining the IC50 value of this compound using an MTT assay.
References
Best practices for dissolving K34c hydrochloride in DMSO
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for dissolving K34c hydrochloride in DMSO.
Troubleshooting Guide
Researchers may encounter several issues when dissolving this compound in DMSO. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution | 1. Insufficient energy input. 2. Use of hydrated DMSO. 3. Concentration exceeds solubility limit. | 1. Use a combination of vortexing and sonication. Gentle warming to 37°C in a water bath can also aid dissolution.[1][2] 2. Use fresh, anhydrous, sterile DMSO.[1] DMSO is hygroscopic and absorbs moisture from the air, which can reduce compound solubility.[1] 3. Do not exceed the maximum solubility of 125 mg/mL.[3] |
| Precipitation After Freeze-Thaw Cycles | 1. Repeated temperature fluctuations. 2. Moisture absorption. | 1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] 2. Ensure vials are tightly sealed and stored in a dry environment. Use anhydrous DMSO.[1] |
| Precipitation Upon Dilution in Aqueous Media | 1. Compound is less soluble in aqueous solutions. | 1. Perform serial dilutions of the DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous buffer or cell culture medium.[4] |
| Acidic pH of the Solution | 1. Hydrochloride salts can form slightly acidic solutions in water.[5] | 1. For most cell-based assays, the buffering capacity of the cell culture medium is sufficient to neutralize the small volume of acidic stock solution. If pH adjustment is critical, it can be done with sterile NaOH, but this may affect compound solubility.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[3]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 125 mg/mL (279.31 mM). It is recommended to use ultrasonic agitation to facilitate dissolution.[3]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are having trouble dissolving this compound, first ensure you are using fresh, anhydrous DMSO, as absorbed water can decrease solubility.[1][3] Employ mechanical assistance such as vortexing and sonication. Gentle warming of the solution in a 37°C water bath can also help.[1][2]
Q4: I observed precipitation in my stock solution after storing it in the freezer. How can I prevent this?
A4: To prevent precipitation after freeze-thaw cycles, it is best practice to aliquot your stock solution into smaller, single-use volumes. This minimizes the number of times the main stock is subjected to temperature changes and reduces the chance of moisture contamination.[1]
Q5: What is the recommended storage condition for this compound stock solutions?
A5: The prepared stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q6: What is the maximum concentration of DMSO that can be used in cell-based assays?
A6: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1][5]
Experimental Protocol
Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube. For example, to prepare 1 mL of a 100 mM stock solution, add 1 mL of DMSO to 44.75 mg of this compound (Molecular Weight: 447.53 g/mol ).
-
Initial Mixing: Vortex the tube for 1-2 minutes to begin the dissolution process.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes. This will provide the necessary energy to break down any powder aggregates and facilitate dissolution.[1][3]
-
Visual Inspection: After sonication, visually inspect the solution to ensure all the solid material has dissolved. If particulates are still visible, repeat the vortexing and sonication steps. Gentle warming to 37°C may be applied if necessary.[1][2]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[1][3]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Simplified signaling pathway of this compound's effect on glioblastoma cells.
References
Technical Support Center: K34c Hydrochloride for Senescence Induction Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using K34c hydrochloride in studies related to cellular senescence.
FAQs and Troubleshooting Guide
General Information
???+ question "What is this compound and what is its primary mechanism of action?" this compound is a potent and selective antagonist of α5β1 integrin, with an IC50 of 3.1 nM.[1] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in various cellular processes, including survival, proliferation, and migration.[2][3][4] this compound exerts its effects by blocking the "outside-in" signaling initiated by the binding of α5β1 integrin to its ligands, such as fibronectin.[2][4][5]
???+ question "What are the recommended storage and handling conditions for this compound?" Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Storage Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Data sourced from InvivoChem & MedchemExpress.[1][6]
To prepare a stock solution, this compound can be dissolved in DMSO.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
This compound and Senescence
???+ question "Can this compound be used to induce cellular senescence?" Current research indicates that this compound does not induce cellular senescence. Instead, it has been shown to reduce or inhibit chemotherapy-induced premature senescence in glioblastoma cells.[1][7][8] By antagonizing α5β1 integrin, this compound can facilitate apoptosis in cancer cells that would otherwise enter a senescent state in response to chemotherapy.[1][7][8]
???+ question "How does this compound affect p53-dependent senescence?" In the context of chemotherapy-induced senescence, this compound has been observed to modulate the p53 signaling pathway.[7][8] Specifically, it can decrease the activation of p53 that is induced by chemotherapeutic agents like ellipticine (B1684216) and temozolomide.[1] This interference with the p53 pathway is a key aspect of how this compound prevents senescence and promotes apoptosis in certain cancer cell lines.[7][8][9]
???+ question "My cells are not entering senescence after treatment with this compound. What could be the reason?" As established, this compound is not a senescence-inducing agent. Its primary role is as an α5β1 integrin antagonist, which has been documented to inhibit, rather than promote, cellular senescence, particularly in the context of chemotherapy.[1][7][8] If your experimental goal is to induce senescence, alternative methods should be employed.
Troubleshooting Senescence Experiments (General)
???+ question "I am trying to induce senescence in my cell culture, but the efficiency is low. What are some common issues?" Low efficiency in senescence induction can stem from several factors:
-
Suboptimal Inducer Concentration or Duration: The concentration of the senescence-inducing agent (e.g., doxorubicin (B1662922), etoposide) and the duration of treatment need to be optimized for your specific cell type.
-
Cell Type Resistance: Some cell lines, particularly cancer cells with mutations in key tumor suppressor genes like p53, may be resistant to senescence induction.[7][8]
-
Culture Conditions: Factors such as cell density and media composition can influence the cellular response to senescence-inducing stimuli.
???+ question "How can I confirm that my cells are truly senescent?" Cellular senescence is a complex phenotype, and it is recommended to use a combination of markers for confirmation.[10][11][12] No single marker is entirely specific to senescent cells.[10][11][12]
| Marker Category | Common Markers | Detection Method(s) |
| Cell Cycle Arrest | p16INK4a, p21CIP1, p53 | Western Blot, Immunofluorescence, Immunohistochemistry, RT-qPCR[10][13][14][15] |
| Morphological Changes | Enlarged and flattened cell shape, decreased Lamin B1 expression | Microscopy, Immunofluorescence[14][15] |
| Lysosomal Activity | Senescence-Associated β-galactosidase (SA-β-gal) | Histochemical staining[15][16][17][18][19] |
| DNA Damage Response | γH2AX, 53BP1 | Immunofluorescence[13][20] |
| Senescence-Associated Secretory Phenotype (SASP) | IL-6, IL-8, MMPs | ELISA, Multiplex cytokine arrays, RT-qPCR[11][14] |
???+ question "I am performing SA-β-gal staining, but I am not getting a clear signal. What could be wrong?" Several factors can affect the outcome of SA-β-gal staining:
-
Incorrect pH: The staining solution must be at pH 6.0.[17][21]
-
Fixation Issues: Over-fixation or under-fixation can impact the enzymatic activity. A short fixation of 3-5 minutes is often recommended.[16]
-
Incubation Time: The development of the blue color can take several hours, typically between 12-16 hours for maximal staining.[16]
-
Cell Confluence: Staining should be performed on subconfluent cultures, as confluent cells can sometimes show positive staining.[22]
Experimental Protocols
While this compound is not used to induce senescence, below are detailed protocols for common methods of senescence induction and detection for your reference.
Protocol 1: Doxorubicin-Induced Senescence
This protocol is adapted for inducing senescence in primary human fibroblasts.
-
Cell Seeding: Seed 7 x 10^5 viable primary fibroblasts in a T75 flask.
-
Drug Preparation: Prepare a 250 nM solution of doxorubicin in the appropriate cell culture medium.
-
Treatment: Aspirate the existing medium and replace it with the doxorubicin-containing medium. Incubate for 24 hours.
-
Wash and Recovery: After 24 hours, aspirate the doxorubicin-containing medium and wash the cells once with fresh medium.
-
Incubation: Incubate the cells in fresh medium for an additional 6 days, changing the medium every 2-3 days.
-
Analysis: After 7 days from the start of treatment, cells can be assessed for senescence markers.[23]
Protocol 2: Senescence-Associated β-galactosidase (SA-β-gal) Staining
This protocol is a widely used method for detecting senescent cells.
-
Wash: Wash the cells twice with PBS.
-
Fixation: Fix the cells for 3-5 minutes at room temperature with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.
-
Wash: Wash the cells three times with PBS.
-
Staining: Add the SA-β-gal staining solution (containing X-gal at pH 6.0) to the cells.
-
Incubation: Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in the senescent cells.
-
Visualization: Observe the cells under a microscope to identify blue-stained senescent cells.[16][17]
Visualizations
Below are diagrams illustrating key concepts related to this compound and senescence studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Roles of Integrin α5β1 in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3. Integrins regulate the SASP during senescence | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 4. Alpha-5 beta-1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. invivochem.net [invivochem.net]
- 7. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α5β1 integrin antagonists reduce chemotherapy‐induced premature senescence and facilitate apoptosis in human glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 9. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Senescence: Molecular Targets, Biomarkers, and Senolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for Minimal Information on Cellular Senescence Experimentation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. buckinstitute.org [buckinstitute.org]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 19. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. telomer.com.tr [telomer.com.tr]
- 23. Induction and Validation of Cellular Senescence in Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Potency of K34c Hydrochloride on α5β1 Integrin: A Comparative Guide
For researchers and drug development professionals investigating cell adhesion, migration, and signaling, the selective inhibition of α5β1 integrin presents a key therapeutic strategy. This guide provides a comprehensive comparison of K34c hydrochloride, a potent and selective α5β1 integrin inhibitor, with other known inhibitors. We present supporting experimental data and detailed protocols to facilitate the validation of its inhibitory activity.
Comparative Analysis of α5β1 Integrin Inhibitors
This compound distinguishes itself through its high potency and selectivity for the α5β1 integrin. The following table summarizes the inhibitory activity of this compound in comparison to other commercially available α5β1 integrin inhibitors.
| Inhibitor | Target(s) | IC50 (nM) for α5β1 | Additional Information |
| This compound | α5β1 integrin | 3.1 | A potent and selective non-peptidic antagonist. It has been shown to inhibit cell survival and migration, and promote apoptosis in glioma cells.[1] |
| ATN-161 | α5β1, αvβ3 integrins | ~3160 | A peptide inhibitor that has demonstrated anti-angiogenic effects.[2][3][4] |
| Cilengitide | αvβ3, αvβ5, α5β1 integrins | 14.9 | A cyclic RGD peptide that acts as a potent inhibitor of angiogenesis.[5][6] |
| MRT1 | α5β1, αvβ1, α8β1 integrins | 40 | A specific small molecule inhibitor of RGD-binding integrins.[7] |
| c(phg-isoDGR-(NMe)k) | α5β1 integrin | 2.9 | A selective and potent α5β1-integrin ligand.[8] |
Experimental Protocols for Validation
To assist researchers in independently verifying the inhibitory activity of this compound, we provide the following detailed experimental protocols for key assays.
Cell Adhesion Assay
This assay quantifies the ability of an inhibitor to block cell adhesion to a fibronectin-coated surface, a process mediated by α5β1 integrin.
Materials:
-
96-well tissue culture plates
-
Human fibronectin
-
Bovine Serum Albumin (BSA)
-
Cell line expressing α5β1 integrin (e.g., HT-1080)
-
Serum-free cell culture medium
-
This compound and other inhibitors
-
Calcein AM or Crystal Violet stain
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C. The following day, wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.[9]
-
Cell Preparation: Culture cells to 80-90% confluency. Detach cells using a non-enzymatic cell dissociation solution and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-incubate the cell suspension with varying concentrations of this compound or other inhibitors for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the treated cell suspension to each fibronectin-coated well. Include control wells with untreated cells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.[9]
-
Quantification:
-
For Calcein AM staining: Add Calcein AM solution to each well and incubate for 30 minutes. Measure fluorescence at an excitation/emission of 485/520 nm.
-
For Crystal Violet staining: Fix the adherent cells with 4% paraformaldehyde, stain with 0.5% crystal violet, and then solubilize the stain with 10% acetic acid. Measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell adhesion for each inhibitor concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell adhesion.
Transwell Migration Assay
This assay assesses the effect of an inhibitor on cell migration through a porous membrane towards a chemoattractant, a process often dependent on α5β1 integrin.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Fibronectin
-
Cell line expressing α5β1 integrin
-
Serum-free and serum-containing cell culture medium
-
This compound and other inhibitors
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde
-
Crystal Violet stain
Protocol:
-
Insert Coating: Coat the underside of the Transwell insert membrane with 10 µg/mL fibronectin overnight at 4°C.[10]
-
Cell Preparation: Starve cells in serum-free medium for 24 hours prior to the assay.[11] Detach and resuspend the cells in serum-free medium containing different concentrations of the inhibitor.
-
Assay Setup: Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate. Place the Transwell insert into the well and add 1 x 10^5 cells in serum-free medium (with or without inhibitor) to the upper chamber.[11]
-
Incubation: Incubate for 4-24 hours at 37°C in a CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[10]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15 minutes. Stain the cells with 0.2% crystal violet for 20 minutes.[11]
-
Quantification: Wash the inserts with water and allow them to dry. Elute the crystal violet stain from the cells using a destaining solution (e.g., 10% acetic acid) and measure the absorbance. Alternatively, count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the untreated control to determine the inhibitory effect.
Apoptosis Assay (Annexin V Staining)
This assay is used to determine if the inhibition of α5β1 integrin by this compound induces programmed cell death.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by α5β1 integrin and the workflows of the described experimental assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Integrin Binding Peptide, ATN-161, as a Novel Therapy for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Integrin α5β1 inhibitor MRT1 | Integrin α5β1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. adooq.com [adooq.com]
- 9. X-linked inhibitor of apoptosis protein controls α5-integrin-mediated cell adhesion and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Effects of integrin α5β1 on the proliferation and migration of human aortic vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of K34c Hydrochloride and Other α5β1 Antagonists: A Guide for Researchers
For researchers and drug development professionals investigating α5β1 integrin-mediated pathways, a clear understanding of the comparative efficacy of available antagonists is crucial. This guide provides an objective comparison of K34c hydrochloride with other notable α5β1 antagonists, supported by available experimental data.
Quantitative Comparison of α5β1 Antagonist Efficacy
The following table summarizes the inhibitory potency of this compound, SJ749, and JSM6427 against α5β1 integrin. It is critical to note that the presented data originates from different studies and experimental setups, which can influence the absolute values. Therefore, direct comparison of IC50 values should be interpreted with caution.
| Antagonist | IC50 Value | Assay Type | Cell Line (if applicable) | Reference |
| This compound | 3.1 nM | α5β1 integrin inhibition | Not specified | [1] |
| SJ749 | 84 ± 2 nM | Cell adhesion to fibronectin | A172 (astrocytoma) | |
| 630 ± 2 nM | Cell adhesion to fibronectin | U87 (glioblastoma) | ||
| JSM6427 | 0.55 nM | Binding to α5β1 integrin | Not applicable | |
| 7.1 ± 2.5 µM | Cell adhesion to fibronectin | ARPE-19 (retinal pigment epithelial) | [2] |
Note on JSM6427 Selectivity: JSM6427 has demonstrated high selectivity for α5β1, being at least 1500-fold less potent in inhibiting binding to αvβ3 and other integrins.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the efficacy of α5β1 antagonists.
Solid-Phase Integrin Binding Assay
This assay quantifies the direct binding of an antagonist to purified integrin receptors.
-
Plate Coating: Purified α5β1 integrin is coated onto the wells of a microtiter plate.
-
Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Competitive Binding: A known concentration of a labeled ligand for α5β1 (e.g., biotinylated fibronectin) is added to the wells along with varying concentrations of the antagonist (e.g., this compound).
-
Incubation and Washing: The plate is incubated to allow binding to reach equilibrium. Unbound reagents are then washed away.
-
Detection: The amount of bound labeled ligand is quantified. For biotinylated ligands, this is typically achieved by adding a streptavidin-enzyme conjugate followed by a chromogenic or fluorogenic substrate.
-
Data Analysis: The signal is measured, and the concentration of the antagonist that inhibits 50% of the labeled ligand binding (IC50) is calculated.
Cell Adhesion Assay
This assay measures the ability of an antagonist to block cell attachment to an extracellular matrix protein mediated by α5β1 integrin.
-
Plate Coating: Microtiter plate wells are coated with fibronectin, the primary ligand for α5β1 integrin.
-
Cell Preparation: A cell line known to express α5β1 integrin (e.g., U87MG glioblastoma cells) is cultured and harvested.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the α5β1 antagonist.
-
Cell Seeding: The treated cells are seeded into the fibronectin-coated wells and allowed to adhere for a specific period.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using a fluorescent dye and measuring fluorescence.
-
Data Analysis: The results are used to determine the IC50 value, the concentration of the antagonist that inhibits 50% of cell adhesion.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
Cross-validation of K34c hydrochloride's effects in different cancer models
A Comparative Analysis of a Selective α5β1 Integrin Antagonist
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that exploit specific molecular vulnerabilities of tumor cells. K34c hydrochloride, a potent and selective antagonist of α5β1 integrin, has emerged as a promising agent, particularly in the context of glioblastoma.[1][2][3] This guide provides a comprehensive cross-validation of this compound's effects across different cancer models, offering a comparative analysis of its performance based on available experimental data. The primary focus is on its differential impact on apoptosis and senescence in cancer cells with varying p53 tumor suppressor gene status.
Performance Comparison of this compound
This compound's primary mechanism of action involves the inhibition of α5β1 integrin, which plays a crucial role in cell adhesion, survival, and migration.[1][2] Its anti-cancer effects, however, appear to be significantly influenced by the genetic background of the tumor cells, particularly the status of the p53 gene.
Key Findings Across Cancer Models
Experimental evidence suggests that this compound is most effective in sensitizing cancer cells with functional p53 to chemotherapy-induced apoptosis. In contrast, in cancer cells with mutated or inactive p53, its impact on promoting apoptosis is diminished.[3] The compound has been shown to shift the cellular response to chemotherapy from premature senescence to apoptosis in p53-proficient cells.[3]
Table 1: Qualitative Comparison of this compound's Effects in Different Cancer Cell Lines
| Cancer Model | p53 Status | Effect of K34c in Combination with Chemotherapy (Ellipticine/Temozolomide) | Primary Cellular Outcome |
| U87MG (Glioblastoma) | Functional | Significantly enhances chemotherapy-induced cell death.[3] | Promotion of Apoptosis, Reduction of Senescence |
| U373 (Glioblastoma) | Mutated/Inactive | No significant improvement in chemotherapy-induced apoptosis.[3] | p53-independent Apoptosis (chemotherapy-driven) |
| HCT116 (Colon Carcinoma) | p53+/+ | Supports the hypothesis of p53-dependent pro-apoptotic effect.[3] | Facilitation of Apoptosis |
| HCT116 (Colon Carcinoma) | p53-/- | Supports the hypothesis of p53-dependent pro-apoptotic effect.[3] | Reduced Facilitation of Apoptosis |
Note: This table is a qualitative summary based on the findings of Martinkova et al., 2010. Specific quantitative data from the primary source was not fully available.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and Treatment
-
Cell Lines: Human glioblastoma cell lines U87MG (p53 wild-type) and U373 (p53 mutant), and human colon carcinoma cell lines HCT116 (p53+/+ and p53-/-) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: For experimental assays, cells are seeded in appropriate culture plates. After allowing for cell attachment, the medium is replaced with fresh medium containing this compound (typically at a concentration of 20 µM), a chemotherapeutic agent (e.g., 1 µM Ellipticine or Temozolomide), or a combination of both. Control cells receive a vehicle (e.g., DMSO).
Apoptosis Assay (Annexin V Staining)
-
Cell Harvesting: Following treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin-EDTA, and the cell suspension is combined with the supernatant containing floating cells.
-
Washing: The combined cell suspension is centrifuged, and the cell pellet is washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The washed cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Senescence-Associated β-Galactosidase Assay
-
Fixation: After treatment, the culture medium is removed, and cells are washed with PBS. Cells are then fixed with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Washing: The fixative is removed, and the cells are washed twice with PBS.
-
Staining: A staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate-buffered saline (pH 6.0) is added to the cells.
-
Incubation: The cells are incubated at 37°C (without CO2) for 12-16 hours.
-
Visualization: The cells are observed under a microscope for the development of a blue color, which indicates β-galactosidase activity and is a marker of senescent cells. The percentage of blue-stained cells is determined by counting at least 300 cells in multiple random fields.
Conclusion
This compound demonstrates a clear p53-dependent mechanism for enhancing chemotherapy-induced apoptosis in cancer cells. Its ability to shift the cellular fate from a resistant, senescent state to a death-sensitive, apoptotic state in p53-functional tumors highlights its potential as a valuable adjunct to conventional chemotherapy. Further cross-validation in a broader range of cancer models and in vivo studies are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted approach. The differential response based on p53 status underscores the importance of personalized medicine, where the genetic makeup of a tumor can guide the selection of the most effective treatment strategies.
References
Head-to-Head Comparison: K34c Hydrochloride vs. siRNA-Mediated Integrin Knockdown for α5β1 Integrin Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Your Integrin Inhibition Strategy
In the landscape of cellular research and therapeutic development, the precise modulation of integrin function is paramount for investigating a myriad of physiological and pathological processes, from cell adhesion and migration to cancer progression and angiogenesis. Among the various tools available, small molecule inhibitors and genetic knockdown technologies represent two of the most powerful and widely adopted approaches. This guide provides a comprehensive head-to-head comparison of a potent chemical inhibitor, K34c hydrochloride, and the gene-silencing technique of small interfering RNA (siRNA) for the targeted downregulation of α5β1 integrin activity.
This document offers an objective analysis of their respective performances, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific experimental needs.
At a Glance: this compound vs. siRNA
| Feature | This compound | siRNA-Mediated Knockdown |
| Mechanism of Action | Competitive antagonist, blocks the ligand-binding site of the α5β1 integrin receptor. | Post-transcriptional gene silencing, degrades α5 and/or β1 integrin mRNA, preventing protein synthesis. |
| Target | α5β1 integrin protein. | mRNA of α5 and/or β1 integrin subunits. |
| Mode of Action | Inhibition of function. | Reduction of protein expression. |
| Speed of Action | Rapid, typically within minutes to hours. | Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours). |
| Reversibility | Reversible upon removal of the compound. | Transient, but generally longer-lasting effect until siRNA is diluted out or degraded. Reversibility requires new protein synthesis. |
| Specificity | Highly selective for α5β1 integrin. Potential for off-target effects on other proteins exists but is generally low for well-characterized inhibitors. | Highly specific to the target mRNA sequence. Off-target effects due to partial sequence homology with other mRNAs are a known concern[1]. |
| Ease of Use | Simple addition to cell culture media. | Requires transfection reagents and optimization of delivery protocols. |
| Typical Working Conc. | Nanomolar to low micromolar range (IC50 = 3.1 nM). | Nanomolar range (typically 5-100 nM). |
Quantitative Performance Data
The following tables summarize quantitative data on the efficacy of this compound and siRNA in modulating α5β1 integrin function. It is important to note that this data is compiled from different studies and direct quantitative comparison should be approached with caution due to variations in experimental systems and conditions.
Table 1: Efficacy of this compound in Functional Assays
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| Inhibition of Adhesion | U87MG (glioblastoma) | 20 µM | Significant reduction in cell adhesion to fibronectin. | |
| Inhibition of Migration | U87MG (glioblastoma) | 20 µM | Significant inhibition of cell migration. | [2] |
| Induction of Apoptosis | U87MG (glioblastoma) | 20 µM | In combination with ellipticine (B1684216) (1 µM), significantly increased the sub-G1 apoptotic cell population. | [2] |
Table 2: Efficacy of siRNA-Mediated α5 Integrin Knockdown in Functional Assays
| Assay | Cell Line | siRNA Concentration | Knockdown Efficiency | Observed Effect | Reference |
| Inhibition of Adhesion | HUVEC | Not specified | ~85-90% mRNA reduction | Significantly impaired cell attachment to collagen I. | [3] |
| Inhibition of Migration | MCF-7Dox (breast cancer) | 50 nM | Substantial decrease at mRNA and protein levels | ~60% decrease in cell invasion in Matrigel. | [4] |
| Induction of Apoptosis | U87MG (glioblastoma) | Not specified | Not specified | Sensitized cells to chemotherapy-induced apoptosis. | [5] |
Experimental Protocols
Protocol 1: Inhibition of Integrin Function with this compound
1. Reagent Preparation:
- Prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a concentration of 10-100 mM. Store the stock solution at -20°C.
- On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
2. Cell Treatment:
- Culture cells to the desired confluency in a multi-well plate.
- Remove the existing culture medium and replace it with the medium containing the appropriate concentration of this compound.
- Include a vehicle control (medium with the same concentration of DMSO) in parallel.
- Incubate the cells for the desired treatment duration prior to functional assays.
3. Functional Assays:
- Adhesion Assay: Pre-coat wells with an appropriate extracellular matrix protein (e.g., fibronectin). After treatment with K34c, detach cells and seed them onto the coated wells. After a defined incubation period, wash away non-adherent cells and quantify the remaining adherent cells[6][7].
- Migration Assay (Wound Healing): Create a "scratch" in a confluent cell monolayer. Treat the cells with K34c and monitor the closure of the wound over time compared to the vehicle control[6][8].
- Apoptosis Assay (Annexin V Staining): Treat cells with K34c. Stain the cells with Annexin V and a viability dye (e.g., propidium (B1200493) iodide) and analyze by flow cytometry to quantify the percentage of apoptotic cells[9].
Protocol 2: siRNA-Mediated Knockdown of α5 Integrin
1. siRNA and Reagent Preparation:
- Resuspend lyophilized siRNA targeting the α5 integrin subunit (and a non-targeting control siRNA) in RNase-free water to a stock concentration of 10-20 µM[10][11].
- Use a commercial transfection reagent suitable for the cell line being used (e.g., Lipofectamine™ RNAiMAX)[10].
2. Transfection Procedure (Reverse Transfection):
- In a multi-well plate, dilute the siRNA in an appropriate volume of serum-free medium (e.g., Opti-MEM™)[3][10].
- In a separate tube, dilute the transfection reagent in the same serum-free medium[3][12].
- Add the diluted siRNA to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes[3][13].
- During the incubation, trypsinize and count the cells.
- Add the cell suspension directly to the wells containing the siRNA-lipid complexes.
- Incubate the cells for 24-72 hours to allow for knockdown of the target gene[3].
3. Assessment of Knockdown Efficiency:
- Quantitative PCR (qPCR): At 24-48 hours post-transfection, isolate total RNA from the cells. Perform reverse transcription followed by qPCR to quantify the relative mRNA levels of the α5 integrin subunit, normalized to a housekeeping gene[14].
- Western Blot: At 48-72 hours post-transfection, lyse the cells and determine the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the α5 integrin subunit to visualize and quantify the reduction in protein levels[15][16].
4. Functional Assays:
- Perform adhesion, migration, and apoptosis assays as described in Protocol 1, using the cells transfected with α5 integrin siRNA and non-targeting control siRNA.
Visualizing the Mechanisms
Signaling Pathway of Integrin α5β1
Caption: Simplified integrin α5β1 signaling cascade.
Experimental Workflow: this compound
Caption: Experimental workflow for this compound treatment.
Experimental Workflow: siRNA Knockdown
Caption: Experimental workflow for siRNA-mediated knockdown.
Concluding Remarks
The choice between this compound and siRNA-mediated knockdown for inhibiting α5β1 integrin function depends on the specific experimental goals, timeline, and the level of control required.
-
This compound offers a rapid, reversible, and technically straightforward method for acutely inhibiting α5β1 integrin function. Its primary advantage lies in its ease of use and the ability to control the timing and duration of inhibition precisely.
-
siRNA-mediated knockdown provides a powerful approach to study the effects of reduced α5β1 integrin expression over a longer period. This method is particularly valuable for investigating the consequences of protein depletion, which may differ from the effects of acute functional inhibition. However, it requires more extensive optimization and validation to ensure efficient knockdown and to account for potential off-target effects.
For a comprehensive understanding of α5β1 integrin biology, a combinatorial approach utilizing both this compound and siRNA can be highly effective. This dual strategy allows for the dissection of acute signaling events versus the consequences of sustained protein loss, thereby providing a more complete picture of the multifaceted roles of α5β1 integrin in cellular behavior.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of inhibition and siRNA knockdown of collagen-binding integrins on human umbilical vein endothelial cell migration and tube formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 7. protocols.io [protocols.io]
- 8. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of K34c Hydrochloride for α5β1 Over Other Integrins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of K34c hydrochloride, a potent antagonist of the α5β1 integrin, with other alternatives, supported by experimental data and detailed methodologies. This compound has emerged as a critical tool in cancer research, particularly in studies involving glioblastoma, for its ability to modulate chemotherapy-induced senescence and promote apoptosis by selectively targeting the α5β1 integrin.[1][2]
Quantitative Analysis of K34c Specificity
Table 1: Binding Affinity of this compound for α5β1 Integrin
| Compound | Target Integrin | IC50 (nM) | Reference |
| K34c | α5β1 | 3.1 | Tocris Bioscience |
Table 2: Qualitative Comparison of this compound Specificity
| Integrin Subtype | Relative Affinity of K34c | Supporting Evidence |
| α5β1 | High | Potent antagonist with an IC50 of 3.1 nM.[2] |
| αvβ3 | Low | Studies show that antagonists with high affinity for αv integrins, unlike K34c, do not sensitize certain cancer cells to apoptosis in the same manner.[4] |
| αvβ5 | Low | The rational design of K34c focused on achieving selectivity over other RGD-binding integrins, including the αv subfamily. |
| αIIbβ3 | Low | The structural basis of K34c's design confers specificity for α5β1 over the platelet integrin αIIbβ3. |
Experimental Protocols
The specificity of this compound is determined through a series of established experimental protocols, primarily solid-phase binding assays and cell-based adhesion assays.
Solid-Phase Integrin Binding Assay
This assay quantifies the direct interaction between K34c and purified integrin receptors.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with purified human integrin receptors (e.g., α5β1, αvβ3, αvβ5) at a concentration of 1-2 µg/mL in a suitable buffer (e.g., Tris-HCl with 150 mM NaCl, 1 mM MnCl2) and incubated overnight at 4°C.
-
Blocking: The plates are washed with buffer and blocked with a solution of 1-3% bovine serum albumin (BSA) in the binding buffer for 2 hours at room temperature to prevent non-specific binding.
-
Competitive Binding: A constant concentration of a biotinylated ligand for the respective integrin (e.g., biotinylated fibronectin for α5β1) is added to the wells along with serial dilutions of this compound. The plate is incubated for 2-3 hours at room temperature.
-
Detection: After washing, the bound biotinylated ligand is detected by adding streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate (e.g., TMB). The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the K34c concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
This assay assesses the ability of K34c to inhibit integrin-mediated cell attachment to an extracellular matrix (ECM) protein.
Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein (e.g., fibronectin for α5β1, vitronectin for αvβ3) at 10 µg/mL in PBS and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with 1% BSA in serum-free cell culture medium for 1 hour at 37°C.
-
Cell Treatment: A suspension of cells expressing the target integrin (e.g., K562 cells for α5β1) is pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.
-
Cell Seeding: The treated cells are seeded onto the ECM-coated plates and allowed to adhere for 1-2 hours at 37°C.
-
Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed and stained with a dye such as crystal violet.
-
Quantification: The crystal violet is solubilized, and the absorbance is measured to quantify the number of adherent cells. The percentage of inhibition of cell adhesion is then calculated for each concentration of K34c.
Mandatory Visualizations
α5β1 Integrin Signaling Pathway
The binding of fibronectin to α5β1 integrin initiates a signaling cascade that promotes cell survival, proliferation, and migration. Key downstream effectors include Focal Adhesion Kinase (FAK), Src, and the PI3K/Akt pathway. This compound inhibits these downstream signals by blocking the initial ligand-integrin interaction.
Caption: α5β1 integrin signaling pathway and the inhibitory action of K34c.
Experimental Workflow for Assessing K34c Specificity
The logical flow for determining the specificity of an integrin antagonist like K34c involves a multi-step process, starting from target identification and culminating in functional cell-based assays.
Caption: Workflow for determining the specificity of this compound.
References
- 1. Probing integrin selectivity: rational design of highly active and selective ligands for the alpha5beta1 and alphavbeta3 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of K34c Hydrochloride's Anti-Cancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of pre-clinical cancer research is a topic of significant concern, with studies highlighting a potential crisis in replicating published findings. This guide provides a comprehensive analysis of the reported anti-cancer effects of K34c hydrochloride, a potent and selective α5β1 integrin antagonist. By objectively presenting available data, detailing experimental protocols, and comparing it with alternative therapies, this document aims to provide researchers with a clear understanding of the current evidence and support informed decisions in drug development.
This compound: An Overview of its Anti-Cancer Activity
This compound has emerged as a promising agent in glioblastoma research. It functions as a selective inhibitor of α5β1 integrin, a receptor involved in cell adhesion, survival, and migration.[1] The primary mechanism of its anti-cancer effect lies in its ability to modulate the response of cancer cells to chemotherapy. Specifically, K34c has been shown to decrease chemotherapy-induced premature senescence and promote apoptosis, a form of programmed cell death, in glioblastoma cells.[1][2]
Comparative Analysis of In Vitro Efficacy
The following table summarizes the quantitative data from key studies on the effects of this compound in combination with chemotherapeutic agents in glioblastoma cell lines.
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| U87MG | K34c + Ellipticine | 20 µM (K34c) | 24 or 48h | Significant increase in the sub-G1 cell population, indicative of apoptosis. | [1] |
| U87MG | K34c + Temozolomide | 20 µM (K34c) | 48h | Significant decrease in Temozolomide-induced senescence. | [1] |
| U373 | K34c + Chemotherapy (Ellipticine/TMZ) | Not specified | - | No improvement in chemotherapy-induced apoptosis (p53-mutated and inactive). | [2] |
| U87MG-α5 high | K34c + Nutlin-3a | Not specified | - | Sensitized cells to Nutlin-3a-induced apoptosis. | [3] |
Note: The consistency of results in the p53-functional U87MG cell line across different studies suggests a degree of reproducibility for the pro-apoptotic and anti-senescence effects of K34c in this specific context. However, the lack of effect in p53-mutated U373 cells highlights the importance of the genetic background of the cancer cells in determining the efficacy of K34c.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate K34c, the following diagrams are provided.
Detailed Experimental Protocols
To ensure the potential for reproducibility, detailed methodologies are crucial. The following are summarized protocols based on the cited literature for key experiments.
Cell Viability and Apoptosis Assays
-
Cell Seeding: Glioblastoma cells (e.g., U87MG, U373) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 20 µM) with or without a chemotherapeutic agent (e.g., 1 µM Ellipticine or Temozolomide).
-
Incubation: Cells are incubated for 24 to 72 hours.
-
Apoptosis Analysis: Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). The percentage of cells in the sub-G1 phase of the cell cycle is also determined by PI staining and flow cytometry.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Culture and Treatment: Cells are cultured and treated as described above.
-
Fixation: Cells are washed with PBS and fixed with a 2% formaldehyde/0.2% glutaraldehyde (B144438) solution for 5 minutes.
-
Staining: After washing, cells are incubated at 37°C (without CO2) with a staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (B76249) (5 mM), and MgCl2 (2 mM) in a citrate-buffered saline (pH 6.0).
-
Analysis: The percentage of blue, senescent cells is determined by light microscopy.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p53, survivin, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Comparison with Alternative α5β1 Integrin Antagonists
K34c is one of several antagonists targeting the α5β1 integrin. A comparison with other agents provides a broader perspective on this therapeutic strategy.
| Antagonist | Type | Key Findings | Reference |
| K34c | Small non-peptidic molecule | Reduces chemotherapy-induced senescence and promotes apoptosis in p53-functional glioblastoma cells.[1][2] | [1][2] |
| SJ749 | Small non-peptidic molecule | Similar to K34c, decreases chemotherapy-induced senescence and facilitates apoptosis in U87MG cells.[2] | [2] |
| Volociximab | Monoclonal antibody | Well-tolerated but showed limited efficacy in platinum-resistant ovarian cancer in a Phase II trial.[4] | [4] |
| JSM6427 | Small non-peptidic molecule | Primarily tested in models of pathological neovascularization.[4] | [4] |
| PF-04605412 | Dual functional MAb | Targets α5β1 integrin and elicits antibody-dependent cellular toxicity.[4] | [4] |
Conclusion and Future Directions
The available evidence suggests that this compound consistently demonstrates pro-apoptotic and anti-senescence effects in p53-functional glioblastoma cell lines when used in combination with chemotherapy. This provides a foundational basis for its potential as an anti-cancer agent. However, the broader reproducibility of these findings across different cancer types and in vivo models remains to be established.
The general challenges in reproducing preclinical cancer research, as highlighted by large-scale projects, underscore the need for rigorous and transparent reporting of experimental details. Future studies on K34c should aim to:
-
Validate findings in a wider range of cancer cell lines with diverse genetic backgrounds.
-
Conduct in vivo studies to assess efficacy and toxicity in animal models.
-
Perform head-to-head comparative studies with other α5β1 integrin antagonists.
By addressing these points, the scientific community can build a more robust understanding of this compound's therapeutic potential and its reproducibility, ultimately paving the way for its potential clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alpha5beta1 integrin antagonists reduce chemotherapy-induced premature senescence and facilitate apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
K34c Hydrochloride: A Comparative Analysis of its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
K34c hydrochloride, a potent and selective antagonist of α5β1 integrin, has emerged as a significant compound in glioblastoma research. Its mechanism of action, centered on the inhibition of this key cell adhesion receptor, triggers a cascade of effects on intracellular signaling pathways, primarily culminating in the induction of apoptosis and the modulation of cellular senescence. This guide provides a comparative analysis of this compound's impact on different signaling pathways, supported by experimental data, to offer an objective overview of its performance against other signaling inhibitors.
Overview of this compound's Mechanism of Action
This compound functions as a highly selective inhibitor of α5β1 integrin, with a reported IC50 value of 3.1 nM[1]. By binding to and blocking the function of α5β1 integrin, K34c disrupts the crucial interactions between the cell and the extracellular matrix, particularly fibronectin. This disruption interferes with downstream signaling cascades that are vital for cell survival, proliferation, and migration. The primary consequences of α5β1 integrin inhibition by K34c in cancer cells, particularly glioblastoma, are the promotion of programmed cell death (apoptosis) and a reduction in chemotherapy-induced premature senescence[1][2].
Comparative Impact on Key Signaling Pathways
The inhibitory action of this compound on α5β1 integrin directly influences several key signaling pathways implicated in cancer progression. This section compares its effects on the PI3K/Akt and p53 signaling pathways with those of other well-characterized inhibitors.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Integrin signaling is a known upstream activator of this pathway.
Impact of this compound:
Experimental evidence demonstrates that this compound treatment leads to a significant decrease in the phosphorylation of Akt at serine 473 (p-Akt Ser473), indicating a reduction in PI3K/Akt pathway activity. This inhibition of Akt activity is a key mechanism through which K34c promotes apoptosis. The downstream effects include the decreased expression and phosphorylation of the anti-apoptotic protein PEA-15, which in turn facilitates the activation of caspase-8 and the apoptotic cascade[3].
Comparison with PI3K/Akt Inhibitors:
For a comparative perspective, the effects of K34c are contrasted with well-established PI3K/Akt pathway inhibitors. LY294002 is a potent inhibitor of all PI3K class I isoforms. While direct comparative studies are limited, the available data allows for an indirect assessment of their relative efficacy in glioblastoma cell lines.
| Compound | Target | IC50 (U87MG cells) | Key Downstream Effects |
| This compound | α5β1 Integrin | Not reported for cell viability; 3.1 nM for integrin inhibition[1] | Decreased p-Akt (Ser473), decreased PEA-15 expression, increased cleaved caspase-3 & PARP[3] |
| LY294002 | Pan-PI3K | ~15-20 µM | Decreased p-Akt, increased cleaved caspase-3 & Bax[3] |
| GDC-0941 (Pictilisib) | Pan-PI3K | 0.95 µM[1] | Sustained inhibition of Akt phosphorylation[1] |
| NVP-BEZ235 | Dual PI3K/mTOR | 17 nM | Reduced tumor growth in vivo |
Table 1: Comparison of this compound with PI3K/Akt Pathway Inhibitors in Glioblastoma Cells.
References
Validating the On-Target Effects of K34c Hydrochloride Using Control Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of the investigational compound K34c hydrochloride. To illustrate the process, we will use the well-characterized target, Epidermal Growth Factor Receptor (EGFR), and a hypothetical selective inhibitor, "EGFRi-K34c". This guide will compare its performance with appropriate positive and negative control compounds, providing detailed experimental protocols and supporting data to ensure rigorous validation of its intended biological activity.
Introduction to On-Target Validation
Validating that a compound specifically interacts with its intended target is a critical step in drug discovery and development. This process, known as on-target validation, distinguishes the desired pharmacological effects from off-target activities that can lead to toxicity or unexpected side effects. A robust on-target validation strategy typically involves a combination of in vitro biochemical assays, cell-based target engagement assays, and downstream signaling pathway analysis.
To achieve this, the performance of the investigational compound is benchmarked against two types of controls:
-
Positive Control: A well-characterized compound with known activity against the target. This helps to validate the experimental setup and provides a reference for potency and efficacy. For our example, we will use Gefitinib, an established EGFR inhibitor.
-
Negative Control: A compound structurally similar to the investigational compound but designed to be inactive against the target. This control is crucial for confirming that the observed effects are not due to the chemical scaffold itself or other non-specific interactions. We will refer to this as "Inactive-K34c".
Comparative Data Summary
The following tables summarize the quantitative data from key experiments designed to validate the on-target effects of EGFRi-K34c against the EGFR kinase.
Table 1: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified EGFR kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target Kinase | IC50 (nM) |
| EGFRi-K34c | EGFR | 15.2 |
| Gefitinib (Positive Control) | EGFR | 25.7 |
| Inactive-K34c (Negative Control) | EGFR | > 10,000 |
Table 2: Cellular Target Engagement (CETSA)
The Cellular Thermal Shift Assay (CETSA) assesses whether a compound binds to its target protein in a cellular environment. Target engagement is indicated by an increase in the thermal stability of the protein. Data is presented as the change in melting temperature (ΔTm).
| Compound (10 µM) | Target Protein | Cell Line | ΔTm (°C) |
| EGFRi-K34c | EGFR | A549 | +4.8 |
| Gefitinib (Positive Control) | EGFR | A549 | +4.2 |
| Inactive-K34c (Negative Control) | EGFR | A549 | +0.3 |
Table 3: Downstream Signaling Pathway Modulation
This experiment measures the phosphorylation of key downstream proteins in the EGFR signaling pathway (e.g., ERK) using Western blotting. A reduction in phosphorylation indicates successful target inhibition in a cellular context.
| Compound (1 µM) | Cell Line | p-ERK Levels (% of Vehicle Control) |
| EGFRi-K34c | A549 | 12% |
| Gefitinib (Positive Control) | A549 | 18% |
| Inactive-K34c (Negative Control) | A549 | 95% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway, the logical relationship between the tested compounds, and the general experimental workflow for on-target validation.
Caption: EGFR signaling pathway and the inhibitory action of EGFRi-K34c.
Caption: Logical relationship between test and control compounds.
Caption: Experimental workflow for on-target validation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value of EGFRi-K34c, Gefitinib, and Inactive-K34c against purified EGFR.
Methodology:
-
A solution of purified recombinant human EGFR kinase is prepared in kinase buffer.
-
Serial dilutions of the test compounds (EGFRi-K34c, Gefitinib, Inactive-K34c) and a vehicle control (DMSO) are prepared.
-
The kinase, test compounds, and a peptide substrate are added to the wells of a 384-well plate and incubated briefly at room temperature.
-
The kinase reaction is initiated by the addition of ATP. The final reaction volume contains a fixed concentration of EGFR, substrate, and ATP, with varying concentrations of the test compounds.
-
The reaction is allowed to proceed for 60 minutes at 30°C and is then terminated by the addition of a stop solution.
-
The amount of phosphorylated substrate is quantified using a luminescence-based detection reagent.
-
The resulting data is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that EGFRi-K34c engages with EGFR inside intact cells.
Methodology:
-
A549 cells are cultured to ~80% confluency.
-
Cells are treated with either vehicle (DMSO), EGFRi-K34c (10 µM), Gefitinib (10 µM), or Inactive-K34c (10 µM) and incubated for 1 hour at 37°C.
-
After treatment, the cells are harvested, washed, and resuspended in PBS.
-
The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cells are lysed by freeze-thaw cycles.
-
The soluble protein fraction is separated from the precipitated protein by centrifugation.
-
The amount of soluble EGFR remaining in the supernatant at each temperature is quantified by Western blotting or ELISA.
-
Melting curves are generated by plotting the amount of soluble EGFR as a function of temperature. The change in melting temperature (ΔTm) is calculated by comparing the Tm of the compound-treated samples to the vehicle control.
Western Blotting for Downstream Signaling
Objective: To assess the effect of EGFRi-K34c on the phosphorylation of the downstream effector ERK.
Methodology:
-
A549 cells are seeded in 6-well plates and grown to ~70% confluency.
-
Cells are serum-starved for 12-16 hours to reduce basal signaling activity.
-
Cells are pre-treated for 2 hours with EGFRi-K34c (1 µM), Gefitinib (1 µM), Inactive-K34c (1 µM), or vehicle (DMSO).
-
Following pre-treatment, cells are stimulated with EGF (50 ng/mL) for 10 minutes to activate the EGFR pathway.
-
Cells are immediately lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK). A loading control antibody (e.g., GAPDH) is also used.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified, and the p-ERK signal is normalized to the t-ERK or GAPDH signal. The results are expressed as a percentage of the EGF-stimulated vehicle control.
K34c Hydrochloride vs. RGD Peptides: A Comparative Performance Analysis for Integrin Targeting
For researchers, scientists, and drug development professionals navigating the complex landscape of integrin-targeted therapeutics, this guide provides an objective comparison of K34c hydrochloride and well-established Arginine-Glycine-Aspartic acid (RGD) peptides. This analysis is supported by experimental data to inform strategic decisions in drug discovery and development.
Integrins, a diverse family of heterodimeric cell surface receptors, are crucial mediators of cell-extracellular matrix (ECM) and cell-cell interactions. Their involvement in a myriad of physiological and pathological processes, including cell adhesion, migration, proliferation, and survival, has positioned them as attractive therapeutic targets, particularly in oncology and regenerative medicine.[1][2] The iconic RGD tripeptide sequence, found in many ECM proteins, has long been the cornerstone for designing molecules that target these receptors.[1][3] This guide benchmarks the performance of a potent and selective small molecule inhibitor, this compound, against various RGD peptides.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its receptor, often expressed as the half-maximal inhibitory concentration (IC50), is a critical determinant of its potency and potential therapeutic efficacy. This compound is a potent and selective antagonist of α5β1 integrin, with an IC50 value in the low nanomolar range.[4][5] In comparison, the affinity of RGD peptides for various integrin subtypes can vary significantly based on their sequence and whether they are in a linear or cyclic conformation.[6][7] Cyclic RGD peptides generally exhibit higher affinity and selectivity compared to their linear counterparts due to conformational rigidity.[8]
| Compound | Target Integrin(s) | IC50 (nM) | Reference(s) |
| This compound | α5β1 | 3.1 | [4] |
| Linear RGD Peptides | |||
| RGD | αvβ3 | 89 | |
| α5β1 | 335 | ||
| αvβ5 | 440 | ||
| GRGDSP | αvβ3 | 12 - 89 (range) | [6] |
| α5β1 | 34 - 335 (range) | [6] | |
| αvβ5 | 167 - 580 (range) | [6] | |
| Cyclic RGD Peptides | |||
| c(RGDfV) | αvβ3 | 1.5 - 6 (range) | [6] |
| α5β1 | 141 - 236 (range) | [6] | |
| αvβ5 | 250 - 503 (range) | [6] | |
| c(RGDyK) | αvβ3 | 1.5 - 6 (range) | [6] |
| α5β1 | 141 - 236 (range) | [6] | |
| αvβ5 | 250 - 503 (range) | [6] |
Experimental Protocols
Objective comparison of compound performance relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate the efficacy of integrin inhibitors like this compound and RGD peptides.
Cell Adhesion Assay
This assay quantifies the ability of a compound to inhibit cell attachment to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., fibronectin for α5β1)
-
Integrin-expressing cells (e.g., U87MG glioblastoma cells)
-
Test compounds (this compound, RGD peptides)
-
Serum-free cell culture medium
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the ECM protein overnight at 4°C.
-
Blocking: Wash the wells and block with 1% BSA in serum-free medium for 1 hour at 37°C.
-
Cell Seeding: Pre-incubate cells with varying concentrations of the test compounds for 30 minutes. Seed the cells onto the coated and blocked wells and incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining: Add Calcein-AM solution to the wells and incubate for 30 minutes at 37°C.
-
Quantification: Measure the fluorescence intensity using a plate reader. The reduction in fluorescence in the presence of the test compound corresponds to its inhibitory activity.
Cell Migration Assay (Boyden Chamber)
This assay assesses the effect of a compound on the chemotactic migration of cells through a porous membrane.[9][10][11][12]
Materials:
-
24-well plate with Boyden chamber inserts (e.g., 8 µm pore size)
-
Chemoattractant (e.g., media with 10% fetal bovine serum)
-
Integrin-expressing cells
-
Test compounds
-
Serum-free medium
-
Cotton swabs
-
Cell stain solution (e.g., crystal violet)
Procedure:
-
Setup: Add chemoattractant to the lower chamber of the 24-well plate.
-
Cell Preparation: Prepare a cell suspension in serum-free medium. Add the test compounds at desired concentrations to the cell suspension.
-
Seeding: Add the cell suspension to the inside of the Boyden chamber inserts.
-
Incubation: Incubate for a period that allows for cell migration (typically 2-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the inside of the insert and use a wet cotton swab to gently remove the non-migratory cells from the upper surface of the membrane.[9]
-
Staining: Transfer the inserts to a clean well containing a cell stain solution and incubate.
-
Quantification: Elute the stain and measure the absorbance, or count the stained, migrated cells on the lower surface of the membrane under a microscope.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[13][14][15][16][17]
Materials:
-
Integrin-expressing cells
-
Apoptosis-inducing agent (optional, as a positive control)
-
Test compounds
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired duration.
-
Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[15]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
The binding of ligands to integrins triggers intracellular signaling cascades that regulate various cellular functions. This compound, by inhibiting α5β1 integrin, has been shown to impact the AKT/PEA-15/Caspase 8 pathway, ultimately promoting apoptosis.[18][19][20] RGD peptides, depending on the integrin subtype they engage, typically activate pathways involving Focal Adhesion Kinase (FAK), Src, and Mitogen-Activated Protein Kinases (MAPK).[21][22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. researchgate.net [researchgate.net]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Integrin α5β1 and p53 convergent pathways in the control of anti-apoptotic proteins PEA-15 and survivin in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Proper Disposal of K34c Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of K34c hydrochloride, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this guidance is based on established best practices for the disposal of analogous chemical compounds, particularly other hydrochloride salts and potentially hazardous research chemicals. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
I. Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment. This involves proper segregation, containment, labeling, and transfer of waste to a licensed disposal facility. Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines for a specific, non-hazardous substance.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear safety glasses with side shields (or goggles). |
| Skin and Body Protection | Wear protective clothing. A lab coat is standard. |
| Respiratory Protection | If there is a risk of generating dusts or aerosols, work under a fume hood. |
III. Step-by-Step Disposal Procedure
This protocol outlines the general steps for the safe disposal of this compound.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, chemically compatible, and clearly labeled waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and appropriately labeled liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and any known hazard classifications. Follow your institution's specific labeling requirements.
-
Containment: Ensure waste containers are in good condition, compatible with the chemical, and are kept securely closed when not in use. Store waste containers in a designated and well-ventilated secondary containment area.
Step 3: Decontamination
-
Work Surfaces: Decontaminate all work surfaces (e.g., benchtops, fume hood sash) that may have come into contact with this compound. Use a suitable cleaning agent as recommended by your EHS department.
-
Equipment: Clean any non-disposable equipment according to your laboratory's standard operating procedures.
Step 4: Waste Pickup and Disposal
-
Contact EHS: Arrange for the collection of the chemical waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.
IV. Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Control the Spill (if safe to do so): For small spills of solid material, carefully cover with an absorbent material to avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution followed by clean water.[1]
-
Collect Waste: Place all contaminated cleaning materials in a sealed bag and dispose of it as hazardous waste.[1]
-
Report: Report the spill to your supervisor and EHS department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound becomes available, its specific recommendations will supersede this general guidance.
References
Personal protective equipment for handling K34c hydrochloride
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling K34c hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
K34c is a potent and selective α5β1 integrin antagonist.[1] While specific hazard classifications for this compound are not published, it should be handled as a potentially hazardous compound. The hydrochloride salt may present additional respiratory and skin irritation risks. A comprehensive PPE strategy is critical to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Goggles with Side-Shields | ANSI Z87.1 Compliant | Protects against splashes and airborne particles.[2] |
| Face Shield | Worn over safety goggles | Recommended when handling larger quantities or during procedures with a high risk of splashing.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Protects skin from direct contact. Consult glove manufacturer for specific chemical compatibility.[2] Double gloving is recommended.[4] |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved | Prevents contamination of personal clothing.[2] |
| Impervious Gown | Low-permeability fabric | For large-scale operations or in case of significant spill risk.[4] | |
| Respiratory Protection | NIOSH-Approved Respirator | N95 or higher | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2][5] |
Operational Plans: Handling and Storage
All handling of this compound powder should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents before handling the compound. Don all required PPE as outlined in Table 1.
-
Weighing and Aliquoting (Powder):
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder, avoiding the creation of dust.
-
-
Dissolving the Compound:
-
Add solvent to the vial containing the solid this compound slowly to avoid splashing.
-
Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
-
Post-Handling:
Storage:
-
Store this compound in a tightly sealed container in a dry, well-ventilated place.
-
For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Aliquot the solution to prevent repeated freeze-thaw cycles.[1]
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous waste.
-
Solid Waste: Used gloves, weigh paper, and other disposable materials should be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[6][7]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to local regulations.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Specific experimental protocols for this compound are not publicly available. Researchers should develop detailed protocols based on their specific experimental needs, incorporating the safety and handling procedures outlined in this guide.
Visualizations
Caption: Logical workflow for PPE selection and handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
